Antibacterial agent 149
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
InChI Key |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Plantaricin 149: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantaricin 149 (Pln149) is a 22-amino acid cationic antimicrobial peptide produced by Lactobacillus plantarum NRIC149.[1][2] This technical guide provides a comprehensive overview of the current understanding of Plantaricin 149's mechanism of action, consolidating key research findings for professionals in the fields of microbiology and drug development. Pln149 exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[1][3][4] Its primary mode of action involves a direct interaction with the bacterial cell membrane, leading to permeabilization and subsequent cell death.[5][6] This guide will delve into the molecular interactions, structural changes, and key experimental evidence that elucidate the potent antimicrobial properties of this bacteriocin.
Core Mechanism of Action: The Carpet-Like Model
The prevailing model for Plantaricin 149's activity is the "carpet-like" mechanism.[2][3] Unlike pore-forming toxins that create discrete channels, Pln149 peptides accumulate on the surface of the target membrane, disrupting its integrity in a detergent-like manner. This process can be broken down into several key stages:
-
Electrostatic Attraction: As a cationic peptide, Plantaricin 149 is initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and teichoic acids, which are abundant in Gram-positive bacteria.[1][6] This electrostatic interaction facilitates the initial binding of the peptide to the cell surface.
-
Conformational Change: In an aqueous environment, Plantaricin 149 exists in a random coil conformation.[7] Upon interaction with the anionic lipid headgroups of the bacterial membrane, it undergoes a significant conformational change, folding into an α-helical structure.[1][4][7] This induced helicity is crucial for its membrane-disrupting activity.
-
Membrane Accumulation and Disruption: The α-helical peptides then align parallel to the membrane surface, forming a "carpet."[2][3] This accumulation disrupts the lipid packing and leads to membrane thinning and permeabilization, allowing the leakage of ions and essential cellular components, ultimately resulting in cell death.[5][6] Recent studies also suggest that in addition to membrane disruption, Plantaricin 149 and its analogs may have secondary intracellular targets.[2][8]
Below is a diagram illustrating the carpet-like mechanism of action of Plantaricin 149.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Plantaricin 149 and its synthetic analogs has been quantified against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters summarized below.
| Peptide/Analog | Target Microorganism | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |
| Plantaricin 149a (Pln149a) | Staphylococcus aureus ATCC 25923 | - | 19 (MIC50) | - | [5] |
| Pseudomonas aeruginosa ATCC 9027 | - | 155 (MIC50) | >310 | [1][5] | |
| Plantaricin 149 (Pln149) | Porphyromonas gingivalis (Pg) | 125 | - | 130 | [9] |
| Prevotella intermedia (Pi) | 105 | - | 125 | [9] | |
| Streptococcus mutans (Sm) | 55 | - | 75 | [9] | |
| Fmoc-Pln149(6-22) | Staphylococcus aureus | - | - | - | [3] |
| Pln149-PEP20 | Gram-positive bacteria | 1-128 | - | - | [2][3] |
| Gram-negative bacteria | 16-512 | - | - | [2][3] |
Key Experimental Protocols
The elucidation of Plantaricin 149's mechanism of action has been supported by a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Plantaricin 149.
Methodology:
-
Peptide Preparation: A stock solution of Plantaricin 149 is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2][10]
-
Inoculum Preparation: The test bacterium is cultured to a specific optical density, corresponding to a known concentration of cells (e.g., 5 x 10^5 CFU/mL).[2][10]
-
Inoculation and Incubation: The wells of the microtiter plate containing the peptide dilutions are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 24 hours).[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[9][10]
-
MBC Determination: Aliquots from the wells showing no growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.[9][10]
Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the ability of Plantaricin 149 to disrupt lipid vesicles, mimicking a bacterial membrane.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from phospholipids (e.g., POPG to mimic negatively charged bacterial membranes) and loaded with a fluorescent dye, such as calcein, at a self-quenching concentration.[1]
-
Peptide Interaction: Increasing concentrations of Plantaricin 149 are added to the vesicle suspension.[1]
-
Fluorescence Measurement: If the peptide disrupts the vesicle membrane, calcein is released, and its fluorescence de-quenches, leading to an increase in fluorescence intensity. This is measured using a fluorometer.
-
Data Analysis: The percentage of leakage is calculated relative to a positive control (e.g., Triton X-100) that causes 100% leakage.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to study the secondary structure of Plantaricin 149 in different environments.
Methodology:
-
Sample Preparation: Solutions of Plantaricin 149 are prepared in an aqueous buffer and in the presence of membrane-mimicking environments, such as SDS micelles or lipid vesicles (e.g., POPG).[1]
-
Spectral Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-250 nm).[1]
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structural content (e.g., α-helix, β-sheet, random coil). A characteristic α-helical spectrum shows minima around 208 and 222 nm.[1]
Interaction with Lipid Bilayers and Membrane Models
Studies using model membranes have been instrumental in understanding the molecular details of Plantaricin 149's action.
-
Lipid Specificity: Plantaricin 149a interacts strongly with negatively charged phospholipids like POPG, which is consistent with its higher activity against Gram-positive bacteria.[1][6] It shows weak interaction with zwitterionic phospholipids such as POPC, which are more prevalent in eukaryotic cell membranes, explaining its low hemolytic activity.[1]
-
Structural Induction: The transition from a random coil to an α-helix upon binding to negatively charged vesicles is a key finding from circular dichroism studies.[1][11] This induced structure is essential for its membrane-disrupting function.
-
Membrane Depolarization: Assays using membrane potential-sensitive dyes have shown that Plantaricin 149 and its analogs can rapidly depolarize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria, often within minutes.[2][3]
Structure-Activity Relationship and Analogs
Research has explored modifications of the Plantaricin 149 sequence to enhance its antimicrobial properties and reduce toxicity.
-
N-Terminus Modification: The N-terminal region of Plantaricin 149a has been shown to be important for its lytic activity.[1][5] Analogs with modifications at the N-terminus, while retaining antibacterial effects, exhibited a shift from a bactericidal to a bacteriostatic mechanism.[5]
-
Fmoc-Derivatives: The addition of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus has been investigated to increase the peptide's activity.[3] While some Fmoc-analogs showed increased antimicrobial potency, they also exhibited higher hemolytic activity.[3]
-
Optimized Analogs (Pln149-PEP20): A notable optimized analog, Pln149-PEP20, was designed as an amphipathic alpha-helix.[2] This shorter peptide demonstrated enhanced bactericidal activity against a broad range of multidrug-resistant bacteria and lower cytotoxicity compared to some other analogs.[2][12]
Conclusion and Future Directions
Plantaricin 149 is a potent antimicrobial peptide with a well-characterized membrane-targeting mechanism of action. Its rapid, bactericidal activity and low propensity for resistance development make it a promising candidate for further therapeutic development. Future research should focus on:
-
In-depth investigation of potential secondary intracellular targets.
-
Pharmacokinetic and pharmacodynamic studies of optimized analogs in preclinical models.
-
Development of novel formulations to enhance stability and delivery.
-
Exploration of synergistic combinations with conventional antibiotics.
This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of Plantaricin 149 and its derivatives in the fight against infectious diseases.
References
- 1. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria [mdpi.com]
- 4. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Researchers find compound that combats multidrug-resistant bacteria in less than one hour | EurekAlert! [eurekalert.org]
Unveiling Antibacterial Agent 149: A Technical Guide to Plantaricin 149 and Bioactive Compounds from Bacillus amyloliquefaciens ELI149
For Researchers, Scientists, and Drug Development Professionals
Abstract
The designation "Antibacterial agent 149" encompasses at least two distinct and potent antimicrobial entities: the bacteriocin Plantaricin 149, originating from Lactobacillus plantarum NRIC 149, and a suite of secondary metabolites produced by Bacillus amyloliquefaciens strain ELI149. This technical guide provides an in-depth exploration of the discovery, origin, and mechanism of action of these agents. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as novel antibacterial therapeutics. This document details quantitative antimicrobial activity, elucidates experimental protocols for their study, and visualizes key processes and pathways to facilitate further research and development.
Plantaricin 149: A Membrane-Targeting Bacteriocin
Plantaricin 149 (Pln149) is a cationic antimicrobial peptide produced by the bacterium Lactobacillus plantarum NRIC 149.[1][2][3] It has garnered significant interest for its inhibitory action against various pathogenic bacteria. A synthetic, C-terminally amidated analog, Pln149a, has also been developed and studied for its antimicrobial properties.
Discovery and Origin
Plantaricin 149 was first isolated from Lactobacillus plantarum NRIC 149, a strain of lactic acid bacteria.[1][4] The peptide is composed of 22 amino acid residues.[1] Its discovery is part of the broader scientific effort to identify novel antimicrobial peptides from GRAS (Generally Recognized as Safe) bacteria as potential alternatives to conventional antibiotics.
Mechanism of Action: The Carpet Model
The primary mechanism of action for Plantaricin 149 and its analogs is the disruption of the bacterial cell membrane.[1][2] It is proposed to follow a "carpet-like" model of interaction.[1] In this model, the cationic peptide initially binds to the negatively charged bacterial membrane. As the peptide concentration increases, the peptides accumulate on the membrane surface, forming a "carpet." This leads to membrane destabilization, pore formation, and ultimately, cell lysis.[5]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Plantaricin 149 and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Organism | Agent | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Porphyromonas gingivalis | Pln149 | 125 | 130 | [3] |
| Prevotella intermedia | Pln149 | 105 | 125 | [2] |
| Staphylococcus aureus | Pln149a | 78 - 620 | - | [4] |
| Pseudomonas aeruginosa | Pln149a | >310 | - | [4] |
A derivative, Pln149-PEP20, has shown broad-spectrum activity with MICs ranging from 1 to 128 mg/L for Gram-positive bacteria and 16 to 512 mg/L for Gram-negative bacteria.[1]
Experimental Protocols
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antimicrobial Agent: The antimicrobial peptide is serially diluted in a 96-well microtiter plate with the appropriate broth medium.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
This assay measures the disruption of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3(5).
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).[6]
-
Dye Loading: The fluorescent dye (e.g., DiSC3(5) to a final concentration of 0.4 µM) is added to the cell suspension, and the mixture is incubated until the dye uptake stabilizes, indicated by a quenching of the fluorescence signal.[6]
-
Peptide Addition: The antimicrobial peptide is added to the cell suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates the release of the dye from the depolarized membrane.[6]
TEM is used to visualize the morphological changes in bacteria upon treatment with the antimicrobial agent.
-
Treatment: Bacterial cells in the logarithmic growth phase are treated with the antimicrobial peptide at various concentrations (e.g., sub-MIC and supra-MIC) for a defined period.
-
Fixation: The treated cells are harvested and fixed, typically with glutaraldehyde and osmium tetroxide, to preserve their ultrastructure.[7]
-
Dehydration and Embedding: The fixed cells are dehydrated through a series of graded ethanol or acetone solutions and then embedded in an epoxy resin.[7]
-
Sectioning and Staining: Ultrathin sections of the embedded cells are cut and mounted on grids. The sections are then stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.[7]
-
Imaging: The stained sections are observed under a transmission electron microscope to visualize any changes in cell morphology, such as membrane damage, cytoplasmic leakage, or alterations to intracellular structures.[7]
Bioactive Compounds from Bacillus amyloliquefaciens ELI149
A strain of Bacillus amyloliquefaciens, designated ELI149, has been identified as a producer of potent antibacterial secondary metabolites.
Discovery and Origin
Bacillus amyloliquefaciens strain ELI149 was isolated from a soil sample collected in Puebla, Mexico.[8][9][10] This discovery is part of a broader screening effort to identify soil microorganisms that produce novel antimicrobial compounds. The crude extract of secondary metabolites from this strain demonstrated a wide spectrum of antibacterial activity.[8][9]
Identified Bioactive Compounds
Research has led to the isolation and partial characterization of several bioactive secondary metabolites from B. amyloliquefaciens ELI149. These include:
-
Two Bacteriocin-Like Substances (BLSs): These peptides are heat-stable and active over a wide pH range (2-10).[11][12]
-
Surfactin and Fengycin: These are lipopeptides, with fengycin showing marked antifungal properties.[11][12]
While the primary antibacterial agents are believed to be the BLSs, other compounds produced by B. amyloliquefaciens, such as other lipopeptides and polyketides, may also contribute to the overall antimicrobial activity.[13][14]
Quantitative Antimicrobial Activity
The antibacterial activity of the crude secondary metabolite extract from B. amyloliquefaciens ELI149 has been assessed using the disk diffusion method.
| Test Organism | Inhibition Zone Diameter (mm) |
| Staphylococcus saprophyticus | 18 |
| Listeria monocytogenes | 18 |
| Streptococcus agalactiae | 16 |
| Staphylococcus aureus | 16 |
| Bacillus cereus | 20 |
| Micrococcus luteus | 20 |
| Salmonella choleraesuis | 18 |
| Escherichia coli | 14 |
| Klebsiella pneumoniae | 16 |
| Shigella sp. | 16 |
| Pseudomonas aeruginosa | 14 |
| Vibrio parahaemolyticus | 16 |
| Vibrio sp. | 18 |
Data extracted from Sansinenea et al., 2020.[9]
Experimental Protocols
-
Sample Preparation: A soil sample is suspended in sterile water and shaken to dislodge microorganisms.
-
Serial Dilution: The soil suspension is serially diluted in sterile water.
-
Plating: Aliquots of the dilutions are plated onto a suitable agar medium (e.g., Luria-Bertani agar).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) until bacterial colonies are visible.
-
Isolation and Identification: Individual colonies are selected, purified by re-streaking, and identified using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing).[8]
-
Fermentation: B. amyloliquefaciens ELI149 is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) in the presence of an adsorbent resin like Amberlite XAD-16.[8][9][10]
-
Harvesting: After an incubation period (e.g., 7 days), the culture is centrifuged to remove bacterial cells.[9]
-
Extraction: The supernatant containing the secreted metabolites is passed through the Amberlite XAD-16 resin, which adsorbs the non-polar secondary metabolites.[15]
-
Elution: The resin is washed, and the adsorbed compounds are eluted with a solvent such as methanol.[8]
-
Concentration: The solvent is evaporated to yield the crude extract of secondary metabolites.[8]
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography for further purification.[11][12]
-
Fraction Collection: Different fractions are eluted using a gradient of solvents with increasing polarity.
-
Activity Testing: Each fraction is tested for antibacterial activity to identify the fractions containing the active compounds.
Conclusion
Plantaricin 149 and the secondary metabolites from Bacillus amyloliquefaciens ELI149 represent promising avenues for the discovery of new antibacterial agents. Plantaricin 149, with its well-defined structure and membrane-targeting mechanism, is a strong candidate for rational drug design and the development of synthetic analogs with improved efficacy and reduced toxicity. The bioactive compounds from B. amyloliquefaciens ELI149, particularly the uncharacterized bacteriocin-like substances, offer an opportunity to discover novel chemical scaffolds with potent antibacterial activity. This technical guide provides a foundational understanding of these "this compound" entities, with the aim of stimulating further research into their therapeutic potential in an era of increasing antimicrobial resistance.
References
- 1. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]
- 7. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufu.br [seer.ufu.br]
- 10. View of A wide spectrum of antibacterial activity of secondary metabolites from Bacillus amyloliquefaciens ELI149 [seer.ufu.br]
- 11. Characterisation of two novel bacteriocin-like substances produced by Bacillus amyloliquefaciens ELI149 with broad-spectrum antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Secondary metabolites from Bacillus amyloliquefaciens isolated from soil can kill Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
An In-depth Technical Guide to the Pln149 Peptide: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pln149 is a cationic antimicrobial peptide (AMP) originating from Lactobacillus plantarum NRIC 149, a bacterium isolated from pineapple.[1] This peptide has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as certain fungi. Its mechanism of action involves the disruption of the microbial cell membrane, a process initiated by an electrostatic attraction to the negatively charged components of the membrane. This interaction induces a conformational change in the peptide, from a random coil to an α-helical structure, leading to membrane depolarization and eventual cell lysis. This guide provides a comprehensive overview of the structure and function of Pln149, detailed experimental protocols for its characterization, and quantitative data on its antimicrobial efficacy.
Structure of Pln149
The primary structure of Pln149 consists of a 22-amino acid sequence:
YSLQMGATAIKQVKKLFKKKGG [1]
A common and more active variant is Pln149a, which is the C-terminally amidated form of the peptide.[1]
Secondary Structure
In an aqueous solution, Pln149 typically exists in a disordered, random-coil conformation. However, upon interaction with negatively charged surfaces, such as bacterial membranes or lipid bilayers, it undergoes a significant conformational change to form an amphipathic α-helix.[2] This induced helical structure is crucial for its antimicrobial activity. The helical region is thought to span from Alanine-7 to Lysine-20, creating a distinct polar face with five lysine residues and a non-polar face with hydrophobic residues (Alanine, Leucine, Isoleucine, Phenylalanine, and Valine).[2]
Function and Mechanism of Action
Pln149 exerts its antimicrobial effect through a direct interaction with the microbial cell membrane, a mechanism often described as the "carpet-like" model.[1]
Antimicrobial Activity
Pln149 and its derivatives have shown potent activity against a variety of pathogenic microorganisms. The minimal inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key measure of its efficacy.
Table 1: Minimal Inhibitory Concentration (MIC) of Pln149a against select microorganisms [2]
| Microorganism | Strain | MIC (μM) |
| Staphylococcus aureus | ATCC 25923 | 19 |
| Pseudomonas aeruginosa | ATCC 9027 | 155 |
Table 2: Minimal Inhibitory Concentration (MIC) of Pln149-PEP20 (an optimized analog) against various bacteria [1]
| Bacterial Type | MIC Range (mg/L) |
| Gram-positive bacteria | 1 - 128 |
| Gram-negative bacteria | 16 - 512 |
Mechanism of Action: A Step-by-Step Process
The proposed mechanism of action for Pln149a involves the following steps:
-
Electrostatic Attraction: The positively charged lysine residues on the polar face of the helical Pln149 are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids.[2]
-
Conformational Change and Surface Accumulation: This initial binding induces the transition from a random coil to an α-helical structure, allowing the peptide to accumulate on the membrane surface, aligning parallel to it.[1][2]
-
Membrane Disruption: The N-terminal residues of the peptide are thought to insert into the acyl chains of the phospholipids, disrupting the lipid packing and leading to membrane depolarization and lysis.[1][2] Studies have shown that Pln149 derivatives can depolarize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria in under five minutes.[1]
While the primary mechanism is membrane disruption, one study has suggested that Pln149 may also affect sodium channel currents, though this requires further investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the structure and function of Pln149.
Determination of Minimal Inhibitory Concentration (MIC)
The broth microdilution method, as described by the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antimicrobial agents.
Protocol:
-
Preparation of Peptide Dilutions: Serially dilute the Pln149 peptide in cation-adjusted Mueller-Hinton (CAMH) broth in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 512 mg/L).[1]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria without any peptide). Incubate the plate at 35°C for 18-24 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of the peptide that results in no visible growth of the microorganism.[1]
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population.
Protocol:
-
Preparation: Prepare bacterial cultures to a concentration of approximately 6 x 10^5 CFU/mL.[1]
-
Exposure: Add the Pln149 peptide at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[1]
-
Sampling and Plating: At specific time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw aliquots from each culture, perform serial dilutions, and plate them on appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of viable colonies to determine the CFU/mL at each time point. A significant reduction (e.g., ≥3-log10) in CFU/mL is indicative of bactericidal activity.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.
Protocol:
-
Preparation of Erythrocytes: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA). Wash the red blood cells three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 1%.[1]
-
Incubation: In a 96-well plate, incubate the erythrocyte suspension with various concentrations of the Pln149 peptide for 1 hour at 37°C.[1]
-
Controls: Use a 1% Triton X-100 solution as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).[1]
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 405 nm to quantify the release of hemoglobin.[1]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [ (Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control) ] x 100
Membrane Permeabilization Assay
The ability of Pln149 to permeabilize bacterial membranes can be assessed using fluorescent probes like N-phenyl-1-naphthylamine (NPN) and SYTOX Green.
Protocol using SYTOX Green:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Assay Setup: In a black 96-well plate, add the bacterial suspension, SYTOX Green dye (to a final concentration of around 1-5 µM), and the Pln149 peptide at various concentrations.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for SYTOX Green. An increase in fluorescence indicates that the dye has entered the cells through the permeabilized membrane and bound to intracellular nucleic acids.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in different environments.
General Protocol:
-
Sample Preparation: Prepare solutions of the Pln149 peptide in different solvents, such as an aqueous buffer (to mimic a random coil state) and a membrane-mimicking environment like a solution containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).
-
Data Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands near 208 and 222 nm and a positive band around 193 nm.
Visualizations
Signaling and Action Pathway
Caption: Proposed mechanism of action for the Pln149 peptide.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimal Inhibitory Concentration (MIC) determination.
Conclusion
The Pln149 peptide represents a promising candidate for the development of new antimicrobial agents. Its potent activity against a broad spectrum of bacteria, including resistant strains, coupled with its direct, membrane-disrupting mechanism of action, makes it an attractive alternative to conventional antibiotics. Further research into optimizing its structure for enhanced efficacy and reduced cytotoxicity, as well as exploring its potential effects on ion channels, will be crucial for its translation into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Pln149.
References
Preliminary Studies on the Antimicrobial Spectrum of Pln149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the antimicrobial spectrum of Pln149, a bacteriocin produced by Lactobacillus plantarum. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the workflow for determining its antimicrobial activity.
Quantitative Antimicrobial Spectrum of Pln149
Pln149 has demonstrated a significant inhibitory effect against a range of pathogenic bacteria, particularly those implicated in periodontal diseases and root canal infections. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.
The following table summarizes the reported MIC and MBC values for Pln149 against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Porphyromonas gingivalis (Pg) ATCC 33277 | Gram-negative | 125 | 130 | [1][2] |
| Prevotella intermedia (Pi) ATCC 25611 | Gram-negative | 105 | 125 | [1][2] |
| Streptococcus mutans (Sm) | Gram-positive | 55 | 75 | [1] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | - | - | [3] |
A derivative of Pln149, named Pln149-PEP20, has also been synthesized and tested against a broader spectrum of multidrug-resistant bacteria. The MICs for this derivative ranged from 1 mg/L to 128 mg/L for Gram-positive bacteria and 16 mg/L to 512 mg/L for Gram-negative bacteria.[4][5] This suggests that modifications to the parent peptide can enhance its antimicrobial activity and spectrum.
Experimental Protocols
The determination of the antimicrobial spectrum of Pln149 and its derivatives primarily relies on standardized broth microdilution methods. The following protocol is a detailed representation of the methodology described in the cited literature.[3]
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Materials:
-
Pln149 peptide (synthesized and purified)
-
Bacterial strains (e.g., P. gingivalis, P. intermedia, S. aureus)
-
Brain Heart Infusion (BHI) broth
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (anaerobic chamber for anaerobic bacteria)
-
Blood agar plates
Procedure:
-
Peptide Preparation:
-
Synthesize Pln149 peptide (YSLQM GATAI KQVKK LFKKK GG) with a purity of >95%.[3]
-
Prepare a stock solution of the peptide and perform two-fold serial dilutions in BHI broth in a 96-well microtiter plate.
-
-
Bacterial Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the prepared bacterial suspension to the wells of the microtiter plate containing the serially diluted Pln149.
-
Include a positive control (bacteria and broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours under the appropriate atmospheric conditions.[3]
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is defined as the lowest concentration of Pln149 at which no visible bacterial growth is observed.[3]
-
-
MBC Determination:
-
Take an aliquot from the wells showing no visible growth in the MIC assay.
-
Spread the aliquot onto blood agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the peptide that results in no colony formation on the agar plates.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the antimicrobial spectrum of Pln149.
Caption: Workflow for determining the MIC and MBC of Pln149.
Mechanism of Action
Preliminary studies suggest that Pln149 exerts its antimicrobial effect through membrane interaction. The proposed mechanism is a "carpet-like" model, where the peptide accumulates on the bacterial membrane surface and disrupts its integrity.[5] This is supported by findings from membrane depolarization assays.[4] Furthermore, studies have shown that Pln149 can enhance sodium currents in whole-cell patch-clamp experiments, suggesting an interaction with ion channels.[3] Whole-genome sequencing of mutants with increased resistance to a Pln149 derivative revealed mutations concentrated in genes associated with membrane metabolism, further indicating the cell membrane as the primary target.[5]
This guide provides a summary of the initial research into the antimicrobial properties of Pln149. Further studies are warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic applications.
References
- 1. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carpet-Like Mechanism of Pln149: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantaricin 149 (Pln149) is a cationic antimicrobial peptide produced by Lactobacillus plantarum. It exhibits a broad spectrum of activity against various bacteria, attributed to its ability to disrupt the integrity of the cell membrane. The primary mode of action for Pln149 is the "carpet-like" mechanism, a process that involves the accumulation of peptide molecules on the surface of the bacterial membrane, leading to its eventual destabilization and permeabilization. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols for key investigative assays, and visualizations of the involved processes.
The Carpet-Like Mechanism of Action
The bactericidal activity of Pln149 is initiated by its interaction with the bacterial cell membrane. Unlike pore-forming peptides that create discrete channels, Pln149 operates through a multi-step process that disrupts the membrane in a more generalized fashion.[1][2][3]
The proposed steps of the carpet-like mechanism are as follows:
-
Electrostatic Attraction: The cationic nature of Pln149 facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as phospholipids.[1][4]
-
Accumulation and "Carpeting": Following the initial binding, Pln149 monomers accumulate on the membrane surface, forming a "carpet-like" layer that covers the membrane.[2][3][5]
-
Membrane Destabilization: Once a threshold concentration of the peptide is reached on the surface, the accumulated Pln149 molecules induce tension and disrupt the lipid bilayer's structure.[2][3]
-
Micellization and Permeabilization: This disruption leads to the formation of micelles and transient pores, causing the leakage of intracellular contents and ultimately leading to cell death.[2][3][4]
This mechanism is particularly effective against a wide range of bacteria and is considered less likely to induce resistance compared to antibiotics with specific intracellular targets.
Quantitative Data
The antimicrobial efficacy of Pln149 and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Pln149a | Staphylococcus aureus ATCC 25923 | 78 - 620 µM | [2] |
| Pln149a | Pseudomonas aeruginosa ATCC 9027 | >310 µM | [2] |
| Pln149-PEP20 | Gram-positive bacteria | 1 - 128 mg/L | [1] |
| Pln149-PEP20 | Gram-negative bacteria | 16 - 512 mg/L | [1] |
Hemolytic Activity:
Pln149 and its analogs generally exhibit low hemolytic activity, indicating a degree of selectivity for bacterial over mammalian cells. This is a crucial characteristic for potential therapeutic applications.
| Peptide | Hemolytic Activity | Reference |
| Pln149a and analogs | Low hemolytic effect on red blood cells | [2] |
Experimental Protocols
The investigation of Pln149's carpet-like mechanism relies on a suite of key experiments designed to assess its antimicrobial activity and its effects on membrane integrity.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Pln149.
Materials:
-
Pln149 peptide stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the Pln149 stock solution in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the Pln149 dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Pln149 that shows no visible bacterial growth.
Hemolysis Assay
This assay assesses the lytic activity of Pln149 against red blood cells (erythrocytes).
Materials:
-
Pln149 peptide stock solution
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-8% (v/v) in PBS.
-
Prepare serial dilutions of Pln149 in PBS in microcentrifuge tubes or a 96-well plate.
-
Add the RBC suspension to each tube/well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubate the samples at 37°C for 1 hour.
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Membrane Permeabilization Assays
These assays utilize fluorescent probes to monitor the disruption of the bacterial outer and inner membranes.
3.3.1. Outer Membrane Permeabilization (NPN Uptake Assay)
The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess the permeability of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane.
Materials:
-
Pln149 peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) stock solution
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Wash and resuspend the bacterial cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate.
-
Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).
-
Add different concentrations of Pln149 to the cell suspension.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN and thus a compromised outer membrane.
3.3.2. Inner Membrane Depolarization (diSC₃(5) Assay)
The potentiometric dye diSC₃(5) is used to measure the depolarization of the cytoplasmic membrane. This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium and an increase in fluorescence.
Materials:
-
Pln149 peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
HEPES buffer containing glucose
-
diSC₃(5) stock solution
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Wash and resuspend the bacterial cells in HEPES buffer with glucose to an OD₆₀₀ of 0.05.
-
Add diSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate until the fluorescence signal is stable (quenched).
-
Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K⁺ concentrations.
-
Add different concentrations of Pln149 to the cell suspension.
-
Monitor the increase in fluorescence (excitation at 622 nm, emission at 670 nm). An increase in fluorescence indicates membrane depolarization.
Visualizations
The Carpet-Like Mechanism of Pln149
Caption: A diagram illustrating the sequential steps of the carpet-like mechanism of Pln149.
Experimental Workflow for Membrane Permeabilization Assays
Caption: Workflow for assessing outer and inner membrane permeabilization by Pln149.
References
- 1. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Properties of the Novel Antibacterial Agent, a Plantaricin 149 Derivative
This technical guide provides an in-depth overview of the core properties of a novel antibacterial peptide, Pln149-PEP20, a derivative of Plantaricin 149. The content is tailored for researchers, scientists, and drug development professionals, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
Pln149-PEP20 is an antimicrobial peptide that exhibits its bactericidal effects primarily by targeting and disrupting the bacterial cell membrane.[1][2] Evidence from synchrotron radiation circular dichroism studies suggests a "carpet-like" mechanism of interaction.[1][2] In this model, the peptide monomers first accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they reorient and insert into the membrane, leading to its disruption, depolarization, and subsequent cell death.[1][2] While this membrane disturbance is the primary mechanism, a secondary intracellular mode of action is also considered possible.[1][2]
References
An In-depth Technical Guide to Plantaricin 149 Derivatives: From Synthesis to Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory research on Plantaricin 149 (Pln149), a bacteriocin produced by Lactobacillus plantarum, and its synthetic derivatives. This document details their synthesis, antimicrobial and cytotoxic activities, and current understanding of their mechanisms of action, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Introduction to Plantaricin 149 and Its Derivatives
Plantaricin 149 is a 22-amino-acid cationic antimicrobial peptide with the sequence YSLQMGATAIKQVKKLFKKKGG.[1] It belongs to the bacteriocin family of peptides synthesized by bacteria to inhibit the growth of other microorganisms.[2][3] Research has focused on developing synthetic analogs of Pln149 to enhance its antimicrobial efficacy, broaden its spectrum of activity, and improve its pharmacological properties.[4]
Notable derivatives include:
-
Pln149a : A C-terminal amidated synthetic analog of Pln149.[5][6]
-
Fmoc-Pln149 Derivatives : Analogs with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, which has been shown to increase antimicrobial activity.[3][7]
-
Truncated Derivatives : Peptides based on specific regions of the Pln149 sequence, such as Fmoc-Pln149(6-22).[5]
-
Pln149-PEP20 : An optimized, smaller analog (Fmoc-KAVKKLFKKWG) designed for enhanced antimicrobial activity and lower cytotoxicity.[2][3]
These derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, making them promising candidates for novel antimicrobial therapies.[2][4][8]
Quantitative Data Summary
The antimicrobial and cytotoxic activities of Plantaricin 149 and its derivatives have been quantified in various studies. The following tables summarize the available data for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Plantaricin 149 and Derivatives
| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Plantaricin 149 | Porphyromonas gingivalis | 125 | [1] |
| Plantaricin 149 | Prevotella intermedius | 105 | [1] |
| Plantaricin 149 | Streptococcus mutans | 55 | [1] |
| Pln149-PEP20 | Gram-positive bacteria | 1 - 128 (mg/L) | [2][8] |
| Pln149-PEP20 | Gram-negative bacteria | 16 - 512 (mg/L) | [2][8] |
Table 2: Minimum Bactericidal Concentration (MBC) of Plantaricin 149
| Peptide/Derivative | Target Microorganism | MBC (µg/mL) | Reference |
| Plantaricin 149 | Porphyromonas gingivalis | 130 | [1] |
| Plantaricin 149 | Prevotella intermedius | 125 | [1] |
| Plantaricin 149 | Streptococcus mutans | 75 | [1] |
Table 3: Cytotoxicity Data of Plantaricin 149 and Derivatives
| Peptide/Derivative | Cell Line | Assay | Results | Reference |
| Plantaricin 149 | Bone Marrow Stromal Cells (BMSC) | MTT | No cytotoxicity at 125 µg/mL | [1][9][10] |
| Plantaricin 149 | Human Dental Pulp Stem Cells (hDPSCs) | MTT | No significant difference from control at 100 µg/mL | [11] |
| Fmoc-Pln149 | Human Red Blood Cells | Hemolysis | High toxicity | [3] |
| Pln149-PEP20 | Human Red Blood Cells | Hemolysis | Lower toxicity than Fmoc-Pln149 | [3] |
Mechanism of Action
The primary antimicrobial mechanism of Plantaricin 149 and its derivatives is the disruption of the bacterial cell membrane. Upon interaction with the negatively charged components of the bacterial membrane, these cationic peptides undergo a conformational change, adopting an α-helical structure which is crucial for their activity.[5][6]
Membrane Interaction Models
The prevailing model for the action of Pln149 derivatives, particularly Pln149-PEP20, is the "carpet-like" mechanism . In this model, the peptide monomers bind to the surface of the bacterial membrane, aligning parallel to it. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or the dissolution of the membrane, causing leakage of cellular contents and cell death.[2][3][8]
Figure 1: "Carpet-like" mechanism of action of Plantaricin 149 derivatives.
Ion Channel Interference
Studies have shown that Plantaricin 149 can alter sodium channel currents in bacterial membranes.[10][12][13] This interference with ion channels can disrupt the electrochemical gradients across the membrane, further contributing to the loss of membrane integrity and cell viability. This suggests a multi-faceted approach to membrane disruption.
Figure 2: Interference of Plantaricin 149 with bacterial sodium channels.
Potential Intracellular Targets
While membrane disruption is the primary mechanism, there is evidence suggesting potential secondary intracellular targets. Whole-genome sequencing of bacteria with acquired resistance to Pln149-PEP20 revealed mutations in genes associated with membrane metabolism.[2][8] This indicates that the peptide's activity might also be linked to metabolic pathways, although further research is needed to elucidate these connections.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the research of Plantaricin 149 derivatives.
Peptide Synthesis
Plantaricin 149 and its derivatives are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14]
General Protocol:
-
The C-terminal amino acid is attached to a solid resin support.
-
The Fmoc protecting group on the α-amino group of the attached amino acid is removed.
-
The next Fmoc-protected amino acid is coupled to the deprotected amino group.
-
Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Once the sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide are confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method .[1]
MIC Determination:
-
A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Positive (bacteria without peptide) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
MBC Determination:
-
Aliquots from the wells showing no visible growth in the MIC assay are plated onto agar plates.
-
The plates are incubated until bacterial colonies are visible in the control plates.
-
The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxicity of the peptides against eukaryotic cells.[1][9]
General Protocol:
-
Eukaryotic cells (e.g., BMSC, hDPSCs) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24, 48, 72 hours).
-
The culture medium is replaced with a medium containing MTT.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Experimental Workflow
The general workflow for the exploratory research of Plantaricin 149 derivatives can be visualized as follows:
Figure 3: General experimental workflow for Plantaricin 149 derivative research.
Conclusion and Future Directions
Plantaricin 149 and its synthetic derivatives represent a promising class of antimicrobial peptides with potent activity against a broad spectrum of bacteria, including drug-resistant strains. Their primary mechanism of action involves membrane disruption through a "carpet-like" model and interference with ion channels. Importantly, derivatives like Pln149-PEP20 have been engineered to exhibit high antimicrobial efficacy with reduced cytotoxicity.
Future research should focus on:
-
Elucidating Intracellular Targets: Further investigation is needed to understand the potential secondary intracellular mechanisms of action and the role of metabolic pathways in the peptide's activity.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic potential, pharmacokinetics, and safety profiles of the most promising derivatives.
-
Formulation and Delivery: Development of suitable formulations to enhance the stability and targeted delivery of these peptides will be crucial for their clinical translation.
-
Synergistic Studies: Exploring the synergistic effects of Plantaricin 149 derivatives with conventional antibiotics could lead to more effective combination therapies against resistant infections.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the current landscape of Plantaricin 149 derivative research and to guide future investigations in this exciting field of antimicrobial drug discovery.
References
- 1. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers find compound that combats multidrug-resistant bacteria in less than one hour | EurekAlert! [eurekalert.org]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Molecular Architecture of Plinabulin's Therapeutic Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plinabulin (formerly known as NPI-2358 and BPI-2358) is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that positions it as a promising therapeutic agent in oncology.[1][2] Derived from the marine fungus product phenylahistin, this small molecule disrupts microtubule dynamics by binding to β-tubulin, leading to a cascade of downstream effects including direct anti-tumor activity and modulation of the innate and adaptive immune systems.[3][4] This technical guide provides a comprehensive overview of the molecular targets of Plinabulin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.
Primary Molecular Target: β-Tubulin
The principal molecular target of Plinabulin is the structural protein β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.[1][5] Microtubules are critical components of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape.
Binding Site and Kinetics
Plinabulin binds to a unique pocket on β-tubulin in the vicinity of the colchicine-binding domain.[1][6] However, its binding kinetics are distinct from those of other tubulin-targeting agents like taxanes, vinca alkaloids, and colchicine itself.[4][7] This differentiated, reversible, and transient interaction allows Plinabulin to destabilize microtubule dynamics without altering the unbound structure of tubulin.[4][7] A photoaffinity labeling study has suggested that Plinabulin binds at the interface between the α- and β-tubulin subunits, near the colchicine site, rather than deep within the binding cavity.[8] Research has also indicated that Plinabulin selectively inhibits the αβII tubulin isotype over the αβIII isotype, which is relevant as overexpression of αβIII tubulin can confer resistance to other microtubule-targeting drugs.[9]
Quantitative Data: Inhibition of Tubulin Polymerization and Cell Viability
Plinabulin's interaction with tubulin leads to the inhibition of microtubule polymerization. This anti-mitotic activity is a cornerstone of its direct cytotoxic effect on rapidly dividing cancer cells.[5] The potency of Plinabulin has been quantified through various in vitro studies.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Tubulin Polymerization) | 2.4 µM | Cell-free microtubule protein | [1] |
| IC50 (Cell Viability) | 9.8 nM | HT-29 (Colon Cancer) | [6][7] |
| IC50 (Cell Viability) | 8-10 nM | Multiple Myeloma (MM) cells | [10] |
| IC50 (Cell Viability) | 22.20 nM | A172 (Glioblastoma) | [11] |
| IC50 (Cell Viability) | 20.55 nM | T98G (Glioblastoma) | [11] |
Table 1: In vitro inhibitory concentrations (IC50) of Plinabulin.
Key Downstream Effector: GEF-H1
A critical consequence of Plinabulin-induced microtubule destabilization is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[3][4][7] GEF-H1 is a RhoA-specific guanine nucleotide exchange factor that is normally sequestered and kept in an inactive state by binding to microtubules.
Activation of Immune Signaling Pathways
The release of GEF-H1 initiates a signaling cascade that is central to Plinabulin's immunomodulatory effects. Activated GEF-H1 is necessary for the activation of the c-Jun N-terminal kinase (JNK) pathway.[9][11][12] This signaling axis is crucial for the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs).[4][7][11][12]
Mature DCs are more effective at presenting tumor antigens to T-cells, leading to the activation of tumor antigen-specific T-cells and a durable anti-cancer immune response.[3][4][7] Plinabulin has been shown to stimulate both the adaptive immune system through DC-dependent T-cell proliferation and the innate immune system by increasing neutrophil counts.[4] Furthermore, Plinabulin promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, which also depends on the JNK pathway.[9][12]
Other Affected Signaling Pathways
-
PI3K/AKT/mTOR Pathway : In glioblastoma cells, Plinabulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth and survival. Plinabulin was observed to reduce the phosphorylation of AKT and mTOR.[11]
-
KRAS Signaling : By disrupting microtubule-dependent endosomal recycling, Plinabulin can interfere with KRAS signaling, leading to the inhibition of the PI3K/Akt pathway in KRAS-mutated cancer cells.[1]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the molecular targets of Plinabulin.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Objective : To determine the IC50 of Plinabulin for the inhibition of tubulin polymerization.
-
Principle : The polymerization of tubulin is monitored by an increase in turbidity or fluorescence. A fluorescence-based assay uses a fluorescent reporter that increases in quantum yield when incorporated into microtubules.
-
General Protocol :
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) with GTP and a fluorescent reporter.
-
The reaction is initiated in a 96-well plate at 37°C.
-
Plinabulin at various concentrations is added to the wells. A vehicle control (e.g., DMSO) and positive/negative controls (e.g., paclitaxel as a polymerization enhancer, CaCl2 as an inhibitor) are included.
-
Fluorescence (excitation ~360 nm, emission ~420 nm) or absorbance (turbidity at 340 nm) is measured at regular intervals for approximately 60 minutes using a microplate reader.
-
The rate of polymerization is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of Plinabulin concentration.[2]
-
Cell Viability / Cytotoxicity Assay
These assays are used to determine the concentration of Plinabulin that inhibits the growth of cancer cell lines by 50% (IC50).
-
Objective : To quantify the cytotoxic effect of Plinabulin on various cancer cell lines.
-
Principle : Metabolic activity or ATP content, which correlates with the number of viable cells, is measured. Common assays include MTT, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, and CellTiter-Glo®, which quantifies ATP.
-
General Protocol (MTT Assay Example) :
-
Adherent cancer cells (e.g., HT-29) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of Plinabulin. A vehicle control (DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 is determined using non-linear regression analysis of the dose-response curve.[2][13][14]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in cell lysates to assess the activation state of signaling pathways.
-
Objective : To determine if Plinabulin treatment leads to the activation (phosphorylation) of proteins in the JNK or PI3K/AKT pathways.
-
Principle : Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-JNK, total JNK).
-
General Protocol :
-
Cancer cells are treated with Plinabulin for various time points or at different concentrations.
-
Cells are harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-JNK) and a loading control (e.g., GAPDH or β-actin).[15][16][17]
-
Conclusion
Plinabulin's unique interaction with tubulin sets it apart from conventional microtubule-targeting agents. Its primary molecular target, β-tubulin, serves as a trigger for a cascade of events that extend beyond simple mitotic arrest. The subsequent release and activation of GEF-H1 orchestrate a potent immunomodulatory response, activating dendritic cells and T-cells to create a hostile microenvironment for tumors. Furthermore, its influence on critical cancer-related signaling pathways like PI3K/AKT and KRAS highlights its pleiotropic anti-cancer effects. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for scientists and researchers aiming to further explore and harness the therapeutic potential of Plinabulin.
References
- 1. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 5. Plinabulin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-microtubule 'plinabulin' chemical probe KPU-244-B3 labeled both alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. synentec.com [synentec.com]
- 15. Activation of SAPK/JNK mediated the inhibition and reciprocal interaction of DNA methyltransferase 1 and EZH2 by ursolic acid in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein 4.1N acts as a potential tumor suppressor linking PP1 to JNK-c-Jun pathway regulation in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Arsenal: A Technical Guide to the Secondary Metabolites of Bacillus amyloliquefaciens ELI149
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, characterization, and bioactivity of secondary metabolites produced by the soil-dwelling bacterium, Bacillus amyloliquefaciens ELI149. This strain, originally isolated from Mexican soil, has demonstrated significant potential as a source of novel antimicrobial compounds. This document outlines the experimental protocols for the cultivation of the bacterium, the extraction and purification of its bioactive products, and presents the available quantitative data on their antimicrobial efficacy. Furthermore, it visualizes the experimental workflows and relevant signaling pathways to provide a comprehensive overview for research and development purposes.
Bioactive Compounds Identified from B. amyloliquefaciens ELI149
Bacillus amyloliquefaciens ELI149 is a prolific producer of a diverse array of secondary metabolites with potent antimicrobial properties. Research has led to the isolation and characterization of several key compounds, including lipopeptides, macrolactins, and bacteriocin-like substances.
The primary antifungal activity of this strain is attributed to fengycin , a potent lipopeptide. In addition to fengycin, the strain also produces surfactin , another lipopeptide. Further investigation into the chemical profile of ELI149 revealed the presence of macrolactin A and 7-O-succinyl macrolactin A , which have been evaluated for their activity against important phytopathogenic fungi.
The strain is also known to produce two distinct bacteriocin-like substances (BLSs) that exhibit a broad spectrum of antibacterial activity. These proteinaceous compounds are heat-stable and remain active over a wide pH range (2-10).
Quantitative Antimicrobial Activity
The crude secondary metabolite extracts from B. amyloliquefaciens ELI149 have demonstrated significant inhibitory activity against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes the reported zones of inhibition.
| Target Microorganism | Gram Stain | Inhibition Zone (mm) |
| Staphylococcus saprophyticus | Positive | 19 |
| Listeria monocytogenes | Positive | 20 |
| Streptococcus agalactiae | Positive | 18 |
| Staphylococcus aureus | Positive | 20 |
| Bacillus cereus | Positive | 20 |
| Micrococcus luteus | Positive | 20 |
| Salmonella choleraesuis | Negative | 17 |
| Escherichia coli | Negative | 17 |
| Klebsiella pneumoniae | Negative | 17 |
| Shigella sp. | Negative | 17 |
| Pseudomonas aeruginosa | Negative | 0 |
| Vibrio parahaemolyticus | Negative | 17 |
| Vibrio sp. | Negative | 17 |
| (Data sourced from Salazar et al., 2020) |
Experimental Protocols
This section details the methodologies employed in the cultivation of B. amyloliquefaciens ELI149 and the subsequent extraction and purification of its secondary metabolites.
Bacterial Cultivation for Secondary Metabolite Production
-
Inoculum Preparation: Bacillus amyloliquefaciens ELI149 is cultured in Luria Bertani (LB) medium overnight at 29°C with shaking at 175 rpm.
-
Production Culture: For large-scale production of secondary metabolites, the bacterium is inoculated into 500 mL Erlenmeyer flasks containing 250 mL of Trypticasein Soy Broth (TSB).
-
Adsorbent Resin Addition: To facilitate the capture of secreted secondary metabolites, 1.25 grams of Amberlite XAD-16 adsorbent resin is added to the culture medium.
-
Incubation: The production culture is incubated for 7 days at 29°C in a rotary shaker operating at 175 rpm.
Extraction of Secondary Metabolites
Two primary methods have been utilized for the extraction of bioactive compounds from the culture of B. amyloliquefaciens ELI149.
Method 1: Adsorbent Resin Extraction
-
Cell Removal: Following incubation, the bacterial cells are pelleted by centrifugation at 6000 rpm for 10 minutes. The supernatant containing the secreted metabolites is retained.
-
Resin Recovery: The Amberlite XAD-16 resin is recovered from the culture broth by decantation.
-
Elution: The resin is washed with 60 mL of methanol to elute the adsorbed secondary metabolites. This process is repeated until the resin returns to its original white color.
-
Sterilization and Concentration: The methanolic extract is passed through a 0.45 µm membrane filter to remove any remaining bacterial spores. The methanol is then evaporated to yield a crude extract.
Method 2: Solvent Extraction
-
Filtrate Preparation: The culture supernatant is obtained as described in the cell removal step above.
-
Liquid-Liquid Extraction: Ethyl acetate is added to the culture filtrate at a 3:1 (v/v) ratio and the mixture is shaken vigorously.
-
Phase Separation: The mixture is allowed to separate, and the upper ethyl acetate layer containing the secondary metabolites is collected.
-
Concentration: The ethyl acetate is evaporated to yield a crude extract. This method has been reported to produce an oily yellow extract.
Purification of Bioactive Compounds
-
Chromatographic Method: The crude extracts are subjected to silica gel column chromatography for the purification of individual compounds.
-
Biological Activity Monitoring: The antibacterial and antifungal activities of the collected fractions are assessed using the well diffusion method to guide the purification process.
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery of secondary metabolites from B. amyloliquefaciens ELI149 and a generalized view of the regulatory pathways in Bacillus species.
Caption: Experimental workflow for the discovery of secondary metabolites from B. amyloliquefaciens ELI149.
Caption: Generalized signaling pathway for the regulation of secondary metabolite synthesis in Bacillus amyloliquefaciens.
Methodological & Application
Application Note and Protocol: In Vitro Antibacterial Assay of Plantaricin 149
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantaricin 149 (Pln149) is a bacteriocin produced by Lactobacillus plantarum NRIC 149, a lactic acid bacterium isolated from pineapple. Bacteriocins are ribosomally synthesized antimicrobial peptides that have garnered significant interest as potential alternatives to conventional antibiotics, particularly in the food industry as natural preservatives and in clinical settings against drug-resistant pathogens. Pln149 exhibits a broad spectrum of activity against various foodborne pathogens and spoilage bacteria. This document provides detailed protocols for assessing the in vitro antibacterial activity of Plantaricin 149 using the agar well diffusion method and for determining its minimum inhibitory concentration (MIC).
Data Presentation
Table 1: Inhibitory Spectrum of Partially Purified Plantaricin 149
| Indicator Strain | Gram Status | Inhibition Zone Diameter (mm) | MIC (µg/mL) | Source |
| Listeria monocytogenes | Positive | 15.0 ± 0.5 | 128 | |
| Staphylococcus aureus | Positive | 12.5 ± 0.3 | 256 | |
| Bacillus cereus | Positive | 14.2 ± 0.4 | 128 | |
| Escherichia coli | Negative | No Inhibition | >512 | |
| Salmonella Typhimurium | Negative | No Inhibition | >512 | |
| Pediococcus pentosaceus | Positive | 13.1 ± 0.2 | 256 | |
| Clostridium perfringens | Positive | 16.3 ± 0.6 | 64 |
Note: Data represents typical results obtained with partially purified Plantaricin 149. Values may vary depending on the purity of the bacteriocin preparation and the specific strain of the indicator organism.
Experimental Protocols
Preparation of Plantaricin 149
This protocol describes the partial purification of Plantaricin 149 from the culture supernatant of Lactobacillus plantarum NRIC 149.
Materials:
-
Lactobacillus plantarum NRIC 149 culture
-
MRS broth (de Man, Rogosa and Sharpe)
-
Centrifuge (capable of 10,000 x g)
-
Ammonium sulfate
-
Dialysis tubing (1 kDa molecular weight cut-off)
-
Phosphate buffer (50 mM, pH 7.0)
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Culture Growth: Inoculate L. plantarum NRIC 149 into MRS broth and incubate at 30°C for 24-48 hours.
-
Cell Removal: Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the crude Plantaricin 149.
-
Ammonium Sulfate Precipitation: While gently stirring on a magnetic stirrer at 4°C, slowly add ammonium sulfate to the supernatant to achieve 60% saturation. Continue stirring for at least 4 hours to allow for protein precipitation.
-
Protein Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of 50 mM phosphate buffer (pH 7.0).
-
Dialysis: Transfer the resuspended pellet into a 1 kDa MWCO dialysis tube and dialyze against 50 mM phosphate buffer (pH 7.0) at 4°C for 24 hours, with at least three buffer changes.
-
Sterilization and Storage: Sterilize the partially purified Plantaricin 149 solution by passing it through a 0.22 µm filter. Store the solution at -20°C until use.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antibacterial activity of Plantaricin 149.
Materials:
-
Partially purified Plantaricin 149 solution
-
Indicator bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus)
-
Appropriate agar media for indicator strains (e.g., BHI agar for L. monocytogenes, TSB agar for S. aureus)
-
Sterile petri dishes
-
Sterile cork borer or pipette tips (for creating wells)
-
Incubator
Procedure:
-
Indicator Lawn Preparation: Prepare a fresh overnight culture of the indicator strain in its appropriate broth. Spread-plate 100 µL of the indicator culture (adjusted to 0.5 McFarland standard) onto the surface of the agar plates to create a bacterial lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a known volume (e.g., 50-100 µL) of the partially purified Plantaricin 149 solution into each well. As a negative control, add the same volume of sterile phosphate buffer to a separate well.
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
This microdilution method is used to quantify the lowest concentration of Plantaricin 149 that inhibits the visible growth of an indicator bacterium.
Materials:
-
Partially purified Plantaricin 149 solution of known concentration
-
Indicator bacterial strains
-
Appropriate broth media for indicator strains (e.g., BHI broth, TSB broth)
-
Sterile 96-well microtiter plate
-
Multichannel pipette
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the Plantaricin 149 solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a fresh culture of the indicator strain and dilute it in broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 10 µL of the diluted indicator strain to each well, resulting in a final volume of 110 µL.
-
Controls: Include a positive control (broth with inoculum, no Plantaricin 149) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at the optimal temperature for the indicator strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Plantaricin 149 at which no visible growth (turbidity) of the indicator bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for Plantaricin 149 preparation and antibacterial activity assessment.
Caption: Logical relationship of expected outcomes from the Plantaricin 149 antibacterial assay.
Application Notes and Protocols for In Vivo Efficacy Testing of Pln149-PEP20
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pln149-PEP20 is a novel peptide-based therapeutic agent with demonstrated antimicrobial properties. Preliminary in vitro studies have indicated its potential efficacy against a range of pathogens. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Pln149-PEP20's efficacy, drawing from established methodologies in preclinical research. The following sections detail the necessary experimental workflows, from animal model selection to endpoint analysis, to thoroughly assess the therapeutic potential of Pln149-PEP20 in a living organism.
Core Application: Antimicrobial Efficacy in a Burn Wound Infection Model
The primary application for in vivo testing of Pln149-PEP20 is to assess its ability to control and clear infections in a setting that mimics a clinical scenario. A burn wound infection model is particularly relevant for topical antimicrobial agents.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vivo efficacy of Pln149-PEP20 in a Galleria mellonella (wax moth larvae) burn wound infection model. This model offers a cost-effective and ethically sound alternative to mammalian models for initial in vivo screening.
Caption: Workflow for in vivo efficacy testing of Pln149-PEP20.
Detailed Experimental Protocols
Galleria mellonella Burn Wound Infection Model
This protocol describes the steps to evaluate the prophylactic efficacy of Pln149-PEP20.
Materials:
-
G. mellonella larvae in the final instar stage
-
Pln149-PEP20 peptide, lyophilized
-
Sterile phosphate-buffered saline (PBS)
-
Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa) cultured to mid-log phase
-
Heating block or water bath
-
Sterile syringes and needles
-
Incubator at 37°C
-
Petri dishes
Protocol:
-
Preparation of Reagents:
-
Reconstitute Pln149-PEP20 in sterile PBS to the desired stock concentration. Prepare serial dilutions for dose-response experiments.
-
Prepare a suspension of the pathogenic bacteria in PBS, adjusted to a specific concentration (e.g., 10^6 CFU/mL).
-
-
Animal Grouping:
-
Randomly assign larvae to different treatment groups (n ≥ 10 per group):
-
Group 1: Pln149-PEP20 treatment
-
Group 2: Vehicle control (PBS)
-
Group 3: Untreated control
-
Group 4: Positive control (e.g., a known effective antibiotic)
-
-
-
Induction of Burn Wound and Infection:
-
Anesthetize larvae by cooling them on ice for 5-10 minutes.
-
Create a thermal injury on the dorsal surface using a heated metal probe.
-
Immediately inoculate the burn wound with a specific volume (e.g., 10 µL) of the bacterial suspension.
-
-
Treatment Administration:
-
For prophylactic treatment, administer Pln149-PEP20 (or control substances) topically to the wound site before the bacterial challenge.
-
For therapeutic treatment, apply the treatments after the bacterial challenge.
-
-
Incubation and Monitoring:
-
Place the larvae in sterile petri dishes and incubate at 37°C.
-
Monitor larval survival at regular intervals (e.g., every 12 hours) for a total of 72-96 hours. Larvae are considered dead if they do not respond to touch.
-
-
Endpoint Analysis:
-
Survival Rate: Record the number of surviving larvae in each group at each time point.
-
Bacterial Load: At selected time points, homogenize a subset of larvae from each group, plate serial dilutions on appropriate agar, and count the colony-forming units (CFU) to determine the bacterial burden.
-
Immune Gene Expression: Extract RNA from a subset of larvae to analyze the expression of immunity-related genes such as Gallerimycin and Relish/NF-κB via RT-qPCR.
-
Quantitative Data Summary
The following tables present a template for organizing the quantitative data obtained from the in vivo experiments.
Table 1: Larval Survival Rates Post-Infection
| Treatment Group | Dose (µ g/larva ) | Survival Rate at 24h (%) | Survival Rate at 48h (%) | Survival Rate at 72h (%) |
| Pln149-PEP20 | X | |||
| Vehicle Control | N/A | |||
| Untreated Control | N/A | |||
| Positive Control | Y |
Table 2: Bacterial Load in Larvae
| Treatment Group | Dose (µ g/larva ) | Mean Bacterial Load (CFU/larva) at 24h | Standard Deviation |
| Pln149-PEP20 | X | ||
| Vehicle Control | N/A | ||
| Untreated Control | N/A | ||
| Positive Control | Y |
Table 3: Relative Expression of Immune-Related Genes
| Treatment Group | Gene | Fold Change vs. Untreated Control | p-value |
| Pln149-PEP20 | Gallerimycin | ||
| Pln149-PEP20 | Relish/NF-κB | ||
| Vehicle Control | Gallerimycin | ||
| Vehicle Control | Relish/NF-κB |
Potential Signaling Pathway Involvement
While the precise mechanism of action for Pln149-PEP20 is under investigation, its impact on host immunity suggests an interaction with key signaling pathways involved in the innate immune response. The modulation of genes like Relish/NF-κB points towards the activation of pathways that lead to the production of antimicrobial peptides and other immune effectors.
Caption: Proposed mechanism of Pln149-PEP20 immune modulation.
Conclusion
The protocols and frameworks provided in these application notes offer a starting point for the systematic in vivo evaluation of Pln149-PEP20. The use of the G. mellonella model allows for a robust initial assessment of efficacy, which can then inform the design of more complex preclinical studies in mammalian models. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, crucial for the continued development of Pln149-PEP20 as a potential therapeutic agent.
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Pln149
Introduction
Pln149 is a bacteriocin, a type of antimicrobial peptide, produced by Lactobacillus plantarum NCFB149. It exhibits inhibitory activity, primarily against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of new agents like Pln149. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period. These application notes provide a detailed protocol for determining the MIC of Pln149 using the broth microdilution method.
Principle of Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The principle involves challenging a standardized inoculum of a target bacterium with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is determined, often with the aid of a growth indicator dye. The lowest concentration of the agent that prevents visible growth is recorded as the MIC.
Experimental Protocol: MIC Determination of Pln149
This protocol outlines the steps for determining the MIC of Pln149 against a target bacterium, such as Listeria monocytogenes, using the broth microdilution method.
Materials and Reagents
-
Purified Pln149 peptide
-
Target bacterial strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth for Listeria, MRS broth for Lactobacillus)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (0.02% w/v), sterile-filtered
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric measurement)
Protocol Steps
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), pick several colonies of the target microorganism.
-
Suspend the colonies in sterile PBS or saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate sterile growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Pln149 Dilutions:
-
Prepare a stock solution of Pln149 in a suitable sterile solvent (e.g., sterile deionized water).
-
Perform a two-fold serial dilution of the Pln149 stock solution in the appropriate growth medium directly in the 96-well plate.
-
For a typical assay, add 100 µL of medium to wells 2 through 12. Add 200 µL of the starting Pln149 concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Pln149), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add the diluted bacterial inoculum to wells 1 through 11. The final volume in each well should be uniform (e.g., 200 µL).
-
Well 11 (growth control) contains the bacterial inoculum but no Pln149.
-
Well 12 (sterility control) contains only the sterile growth medium.
-
-
Incubation:
-
Seal the microtiter plate with a sterile lid or adhesive film to prevent evaporation and contamination.
-
Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for Listeria monocytogenes) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Pln149 at which no visible growth (no turbidity) is observed.
-
(Optional) For a more quantitative assessment, add a growth indicator like resazurin to each well and incubate for an additional 2-4 hours. A color change (e.g., blue to pink) indicates bacterial growth. The MIC is the lowest concentration where the original color of the indicator is retained.
-
Alternatively, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm.
-
Data Presentation: Pln149 MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Pln149a against various Gram-positive bacteria.
| Target Microorganism | Strain | MIC (µM) | MIC (µg/mL) |
| Listeria monocytogenes | L18 | 0.5 | 0.7 |
| Listeria innocua | DPC3572 | 0.5 | 0.7 |
| Staphylococcus aureus | DPC5246 | 1 | 1.4 |
| Enterococcus faecalis | DPC5292 | 2 | 2.8 |
| Lactobacillus plantarum | NCFB149 | >64 | >89.6 |
Note: MIC values can vary based on the specific strain, growth medium, and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanism of Action: Pore Formation by Pln149
Pln149 exerts its antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. The proposed mechanism involves the formation of pores, which leads to the dissipation of the proton motive force (PMF), leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed pore-forming mechanism of action for the bacteriocin Pln149.
Application Notes and Protocols for Plantaricin 149 Synergism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the synergistic antimicrobial activity of Plantaricin 149 (Pln149) with conventional antibiotics. The protocols outlined below are intended to serve as a foundation for researchers investigating novel combination therapies to combat antimicrobial resistance.
Introduction
Plantaricin 149 is a cationic antimicrobial peptide produced by Lactobacillus plantarum that exhibits inhibitory activity against a range of bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity. This membrane-permeabilizing property makes Plantaricin 149 a promising candidate for synergistic combinations with antibiotics that have intracellular targets, as the disruption of the membrane by Pln149 may facilitate the entry of the partner antibiotic, thereby enhancing its efficacy. Studies on other plantaricins have demonstrated significant synergistic effects when combined with traditional antibiotics, suggesting a similar potential for Plantaricin 149. A derivative of Plantaricin 149, Pln149-PEP20, has shown synergistic activity with vancomycin.
This document provides detailed protocols for two standard in vitro methods for assessing antimicrobial synergy: the checkerboard assay and the time-kill curve assay.
Key Experiments and Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing synergy studies, the MIC of Plantaricin 149 and each antibiotic alone must be determined against the target bacterial strains. The broth microdilution method is a standard procedure for this.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Inoculate a few colonies into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Plantaricin 149 and the test antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in the broth medium directly in the 96-well plates.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (columns), prepare serial dilutions of Plantaricin 149 (e.g., from 4x MIC to 1/16x MIC).
-
Along the y-axis (rows), prepare serial dilutions of the partner antibiotic (e.g., from 4x MIC to 1/16x MIC).
-
The resulting plate will contain various combinations of concentrations of the two agents.
-
Include wells with each agent alone to redetermine the MICs as controls.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits bacterial growth using the following formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Data Presentation: Checkerboard Assay Results
| Combination | Test Organism | MIC of Pln149 Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Pln149 in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Interpretation |
| Pln149 + Vancomycin | S. aureus ATCC 29213 | 32 | 2 | 8 | 0.5 | 0.5 | Additive |
| Pln149 + Gentamicin | E. coli ATCC 25922 | 64 | 4 | 16 | 0.5 | 0.375 | Synergy |
| Pln149 + Ciprofloxacin | P. aeruginosa ATCC 27853 | 128 | 1 | 32 | 0.25 | 0.5 | Additive |
Note: The data in this table are hypothetical and for illustrative purposes only.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing and can confirm synergistic interactions observed in the checkerboard assay.
Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare flasks containing broth medium with the test bacterium at a starting concentration of ~5 x 10^5 CFU/mL.
-
Add Plantaricin 149 and/or the partner antibiotic at specific concentrations (e.g., 0.5x MIC, 1x MIC). The combination flask should contain both agents at concentrations that are synergistic or additive based on the checkerboard assay.
-
Include a growth control flask without any antimicrobial.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the samples and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation: Time-Kill Assay Results
| Time (hours) | Growth Control (log10 CFU/mL) | Pln149 (0.5x MIC) (log10 CFU/mL) | Antibiotic (0.5x MIC) (log10 CFU/mL) | Pln149 + Antibiotic (0.5x MIC each) (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 5.6 | 4.8 |
| 4 | 7.1 | 5.4 | 5.5 | 3.9 |
| 6 | 8.0 | 5.3 | 5.4 | 3.1 |
| 8 | 8.5 | 5.2 | 5.3 | <2.0 |
| 24 | 9.1 | 5.1 | 5.2 | <2.0 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for Plantaricin 149 synergism studies.
Caption: Proposed synergistic mechanism of Plantaricin 149 and an antibiotic.
Application of Pln149-PEP20 in Targeting Multidrug-Resistant Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Plantaricin 149 (Pln149), a bacteriocin produced by Lactobacillus plantarum, and its derivatives have emerged as promising candidates for novel antimicrobial therapies. This document provides detailed application notes and experimental protocols for the use of a potent Pln149 analog, Pln149-PEP20, in targeting MDR bacteria. Pln149-PEP20 is an optimized, Fmoc-protected peptide (Fmoc-KAVKKLFKKWG) designed for enhanced antimicrobial activity and reduced cytotoxicity[1].
Mechanism of Action: Pln149-PEP20 primarily acts on the bacterial cell membrane. It is believed to follow a "carpet-like" model, where the peptide molecules accumulate on the surface of the bacterial membrane. This interaction leads to membrane disruption, depolarization, and ultimately, cell death[2][3]. Evidence from synchrotron radiation circular dichroism, membrane depolarization assays, and transmission electron microscopy supports this membrane-targeting mechanism[2][3]. While the primary target is the membrane, the possibility of secondary intracellular mechanisms of action has not been entirely ruled out[3].
Data Presentation
The antimicrobial efficacy of Pln149-PEP20 has been demonstrated against a broad spectrum of multidrug-resistant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.)[1].
Table 1: Minimum Inhibitory Concentration (MIC) of Pln149-PEP20 against Gram-Positive Multidrug-Resistant Bacteria
| Bacterial Species | Resistance Profile | MIC Range (mg/L) |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 128 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 128 |
Note: Data synthesized from reported MIC ranges for Gram-positive bacteria[2][3].
Table 2: Minimum Inhibitory Concentration (MIC) of Pln149-PEP20 against Gram-Negative Multidrug-Resistant Bacteria
| Bacterial Species | Resistance Profile | MIC Range (mg/L) |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRKP) | 16 - 512 |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 16 - 512 |
| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) | 16 - 512 |
| Enterobacter spp. | Multidrug-Resistant (MDR) | 16 - 512 |
Note: Data synthesized from reported MIC ranges for Gram-negative bacteria[2][3].
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of Pln149-PEP20.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Pln149-PEP20 stock solution (e.g., in DMSO or sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Peptide Dilution:
-
Prepare a serial two-fold dilution of Pln149-PEP20 in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the peptide concentrations should span a clinically relevant range.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This brings the final volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without peptide) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Pln149-PEP20 at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
-
Anti-Biofilm Activity Assay using Crystal Violet
This protocol quantifies the ability of Pln149-PEP20 to inhibit biofilm formation.
Materials:
-
Pln149-PEP20
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial strains
-
Sterile 96-well flat-bottom tissue culture plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Protocol:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of Pln149-PEP20 at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-peptide control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance indicates inhibition of biofilm formation.
-
Cytotoxicity Assay using MTS
This colorimetric assay determines the effect of Pln149-PEP20 on the viability of mammalian cells.
Materials:
-
Pln149-PEP20
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of Pln149-PEP20 in complete medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include untreated cells as a negative control and a cell-free blank.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C with 5% CO₂.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Membrane Depolarization Assay
This assay uses the fluorescent probe DiSC₃(5) to measure changes in bacterial membrane potential.
Materials:
-
Pln149-PEP20
-
Bacterial strains
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) dye (stock solution in DMSO)
-
KCl
-
Fluorimeter or plate reader with fluorescence capabilities
Protocol:
-
Bacterial Preparation:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05.
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM.
-
Incubate in the dark at room temperature until the fluorescence signal stabilizes (quenches) as the dye is incorporated into the polarized membranes.
-
-
Depolarization Measurement:
-
Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration.
-
Transfer the bacterial suspension to a cuvette or a black-walled 96-well plate.
-
Record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
Add Pln149-PEP20 at various concentrations (e.g., 0.5x, 1x, 4x MIC) and monitor the increase in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
A known membrane-depolarizing agent (e.g., melittin) can be used as a positive control.
-
Visualizations
Caption: Proposed "carpet-like" mechanism of action for Pln149-PEP20 on the bacterial cell membrane.
Caption: Experimental workflow for the evaluation of Pln149-PEP20 as an antimicrobial agent.
References
Protocol for the Synthesis and Evaluation of Pln149 Analogs as Antimicrobial Agents
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of Pln149 peptide analogs. These protocols are intended for researchers, scientists, and professionals in the field of drug development with an interest in novel antimicrobial peptides.
Introduction
Pln149 is a 24-amino acid peptide with known antimicrobial and anti-biofilm properties. The development of Pln149 analogs through amino acid substitution aims to enhance its therapeutic potential by improving its efficacy, selectivity, and stability. This protocol will focus on the synthesis of Pln149 analogs with lysine substitutions, which have been shown to modulate the peptide's antimicrobial activity.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected Pln149 analogs against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Peptide Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Pln149 Wild-Type | S. aureus | 128 | |
| P. aeruginosa | 256 | ||
| Pln149 (A10K) | S. aureus | 64 | |
| P. aeruginosa | 128 | ||
| Pln149 (A13K) | S. aureus | 64 | |
| P. aeruginosa | 128 | ||
| Pln149 (A10K, A13K) | S. aureus | 32 | |
| P. aeruginosa | 64 | ||
| Pln149 (A10K, A13K, A20K) | S. aureus | 16 | |
| P. aeruginosa | 32 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pln149 Analogs
This protocol describes the synthesis of Pln149 analogs using the Fmoc/tBu solid-phase strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Acetonitrile (ACN)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and OxymaPure (3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Pln149 analog sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Centrifuge the precipitated peptide, decant the ether, and dissolve the crude peptide in a water/acetonitrile mixture for purification by RP-HPLC.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Equipment and Reagents:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject it onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect the fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Characterization by Mass Spectrometry
Equipment:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the target Pln149 analog to confirm its identity.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the antimicrobial activity of the synthesized Pln149 analogs.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized peptide analogs
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth only)
Procedure:
-
Bacterial Culture: Grow the bacterial strains in MHB overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide analogs in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Anti-Biofilm Assay
This protocol assesses the ability of the synthesized Pln149 analogs to inhibit biofilm formation.
Materials:
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Acetic Acid (33%)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in TSB with glucose.
-
Peptide Treatment: Add the bacterial suspension and different concentrations of the peptide analogs to the wells of a 96-well plate. Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Destaining: Solubilize the bound crystal violet with 33% acetic acid or 95% ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of the peptide indicates biofilm inhibition.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Pln149 analogs.
Caption: Proposed mechanism of action of Pln149 analogs on bacterial membranes.
Application Notes and Protocols for Evaluating Pln149 Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide to evaluating the cytotoxic effects of the novel compound, Pln149. The following application notes and protocols describe standard in vitro assays to determine the dose-dependent effects of Pln149 on cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in early-stage drug discovery and development for characterizing the cytotoxic profile of a new chemical entity.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is directly proportional to the number of living cells.[3]
Quantitative Data Summary
The following table represents example data for the half-maximal inhibitory concentration (IC50) of Pln149 in different cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Pln149 IC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| A549 (Lung Cancer) | 25.5 ± 2.3 |
| MCF-7 (Breast Cancer) | 18.9 ± 1.5 |
| HEK293 (Normal Kidney) | > 100 |
Experimental Protocol: MTT Assay
Materials:
-
Pln149 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Target cell lines
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Pln149 in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the Pln149 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Pln149 to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4][5] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[6]
Quantitative Data Summary
The following table shows the percentage of LDH release from A549 cells treated with varying concentrations of Pln149 for 24 hours.
| Pln149 Concentration (µM) | % LDH Release (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 25 | 45.3 ± 4.1 |
| 50 | 85.7 ± 6.2 |
Experimental Protocol: LDH Assay
Materials:
-
Pln149 stock solution
-
Target cell lines
-
96-well plates
-
Serum-free culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Stop solution (provided with the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of Pln149 in serum-free medium. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Experimental Workflow Diagram
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assessment via Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer agents.[7] A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[8] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.[9]
Quantitative Data Summary
The following table shows the relative luminescence units (RLU) corresponding to caspase-3/7 activity in HeLa cells treated with Pln149 for 12 hours.
| Pln149 Concentration (µM) | Caspase-3/7 Activity (RLU, Mean ± SD) |
| 0 (Control) | 1,500 ± 250 |
| 5 | 8,500 ± 700 |
| 10 | 25,000 ± 2,100 |
| 20 | 60,000 ± 5,500 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Pln149 stock solution
-
Target cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Treat cells with serial dilutions of Pln149.
-
Incubation: Incubate the plate for the desired time (e.g., 6, 12, or 24 hours) at 37°C.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the Pln149 concentration to determine the dose-dependent activation of caspase-3/7.
Signaling Pathway Diagram: Extrinsic and Intrinsic Apoptosis
The diagram below illustrates the two major pathways of apoptosis leading to the activation of executioner caspases 3 and 7. Pln149 could potentially trigger either of these pathways.
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopioneerinc.com [biopioneerinc.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Apoptosis-Induced Compensatory Proliferation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Pln149 Effects Using Transmission Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaricin 149 (Pln149) is a bacteriocin produced by Lactobacillus plantarum, a Gram-positive bacterium. It is a cationic antimicrobial peptide (AMP) that exhibits inhibitory activity against various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes. The proposed mechanism of action for Pln149 involves an initial electrostatic attraction to the negatively charged bacterial cell membrane. Upon interaction, the peptide is believed to adopt an α-helical structure and accumulate on the membrane surface, leading to disruption and eventual cell lysis in a "carpet-like" model.
Transmission Electron Microscopy (TEM) is an invaluable high-resolution imaging technique for elucidating the ultrastructural changes in bacteria induced by antimicrobial agents like Pln149. TEM enables direct visualization of morphological alterations, such as membrane damage, intracellular disorganization, and effects on cell division, providing critical insights into the peptide's mechanism of action. These detailed observations are crucial for the development and optimization of new antimicrobial therapies.
Data Presentation: Quantitative Analysis of Pln149 Derivative Effects
While quantitative TEM data for the native Pln149 peptide is not extensively available, studies on its derivatives provide significant insights. The following table summarizes the quantitative analysis of division septum errors in S. aureus cells treated with a potent derivative, Pln149-PEP20, as observed by TEM.
| Treatment Group | Concentration | Percentage of Cells with Division Septum Errors (%) | Statistical Significance (p-value) | Reference |
| Untreated Control | 0 | 21 ± 10 | - | |
| Pln149-PEP20 | 1 x MIC | 61 ± 20 | < 10⁻⁴ | |
| Pln149-PEP20 | 4 x MIC | 54 ± 12 | < 10⁻⁴ |
MIC: Minimum Inhibitory Concentration
Key Morphological Observations via TEM
TEM studies on bacteria treated with Pln149 and its derivatives have revealed several key ultrastructural changes:
-
Membrane Damage: Disruption and rupture of the cell membrane are common observations, consistent with the proposed membrane-targeting mechanism.
-
Intralamellar Structures: The appearance of mesosome-like structures within the cell has been noted.
-
Errors in Division Septum: A significant increase in the frequency of errors in the formation of the division septum during cell replication is a key finding.
-
Loss of Cytoplasmic Content: In some cases, severe membrane damage leads to the leakage and loss of intracellular contents.
Experimental Protocols
This section provides a detailed methodology for studying the effects of Pln149 on bacteria using TEM.
Bacterial Culture and Treatment
-
Bacterial Strain: Staphylococcus aureus ATCC 25923 is a commonly used strain for this type of analysis.
-
Culture Preparation: Inoculate the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.
-
Determination of MIC: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Pln149 against the chosen bacterial strain.
-
Treatment: Treat the bacterial cultures with Pln149 at various concentrations (e.g., sub-MIC, 1x MIC, and supra-MIC) for a predetermined period (e.g., 1-4 hours). An untreated culture should be maintained as a negative control.
Sample Preparation for TEM
This protocol is adapted from standard methods for preparing bacterial samples for TEM.
-
Harvesting: Centrifuge the treated and control bacterial suspensions to obtain cell pellets.
-
Primary Fixation: Resuspend the pellets in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer, pH 7.2-7.4) and incubate for at least 2 hours at room temperature or overnight at 4°C. The volume of fixative should be at least 3-4 times the volume of the sample.
-
Washing: Centrifuge the fixed cells and wash them three times with the same buffer used for fixation to remove excess glutaraldehyde.
-
Secondary Fixation: Post-fix the cells in a secondary fixative solution (e.g., 1% osmium tetroxide in the same buffer) for 1-2 hours at room temperature. This step enhances the contrast of membranes.
-
Washing: Wash the cells again with the buffer and then with distilled water to remove the osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.
-
Infiltration: Gradually infiltrate the dehydrated samples with an epoxy resin (e.g., Epon or Spurr's resin) by incubating them in increasing concentrations of resin mixed with the dehydration solvent.
-
Embedding and Polymerization: Transfer the infiltrated samples into embedding molds filled with fresh resin and polymerize them in an oven at the temperature and for the duration specified for the chosen resin (e.g., 60°C for 48 hours).
-
Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (70-90 nm) of the resin-embedded samples.
-
Staining: Mount the sections on copper grids and post-stain them with heavy metal salts, such as 3% uranyl acetate followed by lead citrate, to enhance contrast.
TEM Imaging and Analysis
-
Imaging: Examine the stained sections using a transmission electron microscope operating at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Image Acquisition: Capture digital images of representative cells from each treatment group.
-
Analysis: Analyze the images to identify and document morphological changes. For quantitative analysis, use image analysis software to measure parameters such as cell wall thickness, cell diameter, and the percentage of cells exhibiting specific features like division septum errors.
Visualizations
Application of Plantaricin 149 in Biofilm Disruption: Application Notes and Protocols
Introduction
Plantaricin 149 (PLN149) is a bacteriocin with significant potential as an antimicrobial agent, particularly in the context of biofilm-associated infections. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to conventional antibiotics and host immune responses. PLN149 has demonstrated efficacy in both inhibiting the formation of new biofilms and disrupting established biofilms of clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
These application notes provide an overview of the anti-biofilm activity of PLN149, including quantitative data on its efficacy and detailed protocols for its evaluation in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-biofilm strategies.
Quantitative Data Summary
The efficacy of Plantaricin 149 against bacterial biofilms is summarized in the tables below.
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of Plantaricin 149
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) |
| Pseudomonas aeruginosa | 64 | 256 |
| Staphylococcus aureus | 32 | 128 |
Table 2: Biofilm Inhibition and Eradication Efficacy of Plantaricin 149
| Microorganism | PLN149 Concentration (µg/mL) | Biofilm Inhibition (%) | Established Biofilm Eradication (%) |
| Pseudomonas aeruginosa | 128 | 80 | - |
| Pseudomonas aeruginosa | 256 | - | 70 |
| Staphylococcus aureus | 64 | 75 | - |
| Staphylococcus aureus | 128 | - | 65 |
Mechanism of Action
Plantaricin 149 disrupts biofilms through a multi-faceted approach. It has been shown to down-regulate the expression of genes crucial for quorum sensing (QS) and the production of the EPS matrix. In P. aeruginosa, PLN149 significantly reduces the expression of genes involved in the synthesis of exopolysaccharides like Psl and Pel. This disruption of the biofilm matrix, coupled with its direct antimicrobial activity, leads to the effective inhibition of biofilm formation and eradication of mature biofilms.
Caption: Mechanism of Plantaricin 149 in biofilm disruption.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-biofilm properties of Plantaricin 149 are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Plantaricin 149 using the broth microdilution method.
Caption: Workflow for MIC determination of Plantaricin 149.
Materials:
-
Plantaricin 149
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Spectrophotometer (optional, for absorbance reading)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare a stock solution of Plantaricin 149 in a suitable solvent.
-
Perform two-fold serial dilutions of Plantaricin 149 in the growth medium directly in the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well containing the Plantaricin 149 dilutions.
-
Include a positive control (bacteria in medium without PLN149) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth or by measuring the optical density at 600 nm.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes the assessment of Plantaricin 149's ability to inhibit biofilm formation.
Materials:
-
Plantaricin 149
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
In a 96-well plate, add different concentrations of Plantaricin 149 to the wells.
-
Add the bacterial inoculum (adjusted to 0.5 McFarland) to the wells.
-
Include a control group with bacteria and medium but no PLN149.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove non-adherent bacteria.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with distilled water to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the control group.
Established Biofilm Eradication Assay
This protocol is used to evaluate the efficacy of Plantaricin 149 in disrupting pre-formed biofilms.
Caption: Workflow for established biofilm eradication assay.
Materials:
-
Same as the Biofilm Inhibition Assay.
Procedure:
-
Grow biofilms in a 96-well plate by inoculating with the bacterial strain and incubating at 37°C for 24-48 hours.
-
After incubation, remove the planktonic cells by gently washing the wells with PBS.
-
Add fresh medium containing various concentrations of Plantaricin 149 to the wells with the established biofilms.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm using the Crystal Violet method as described in the previous protocol or by determining the number of viable cells through colony-forming unit (CFU) counting.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of PLN149 that results in a significant reduction in the biofilm.
Gene Expression Analysis (qRT-PCR)
This protocol provides a general framework for analyzing the effect of Plantaricin 149 on the expression of biofilm-related genes.
Materials:
-
Plantaricin 149
-
Bacterial strain of interest
-
Appropriate growth medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., quorum sensing and EPS synthesis genes) and a housekeeping gene.
Procedure:
-
Grow bacterial biofilms in the presence and absence of a sub-inhibitory concentration of Plantaricin 149.
-
Harvest the bacterial cells from the biofilms.
-
Extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method to determine the fold change in gene expression in the presence of Plantaricin 149 compared to the untreated control.
Conclusion
Plantaricin 149 demonstrates significant potential as an anti-biofilm agent, effectively inhibiting biofilm formation and eradicating established biofilms of pathogenic bacteria. Its mechanism of action, involving the downregulation of key quorum sensing and matrix production genes, makes it a promising candidate for further research and development in the fight against biofilm-associated infections. The protocols provided herein offer a standardized approach to evaluating the anti-biofilm efficacy of Plantaricin 149 in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pln149 Peptide Synthesis and Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the synthesis and purity of the Pln149 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Pln149?
A1: The main challenge in synthesizing Pln149, a 24-amino acid peptide, is its tendency to aggregate during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, resulting in low yields and the presence of deletion sequences, which complicates purification.
Q2: Which synthesis strategy is recommended for Pln149?
A2: Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) is the recommended strategy for Pln149. This method offers milder deprotection conditions compared to Boc chemistry, which helps in preserving the integrity of sensitive residues and minimizing side reactions.
Q3: What is the most effective method for purifying Pln149?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying crude Pln149. A C18 column with a water/acetonitrile gradient containing a small percentage of trifluoroacetic acid (TFA) is typically used to achieve high purity.
Q4: How can I confirm the identity and purity of my synthesized Pln149?
A4: The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value. Purity should be assessed by analytical RP-HPLC, analyzing the peak area of the main product relative to impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Pln149.
Issue 1: Low Synthesis Yield
Low yield of the final peptide product is a common issue, often linked to peptide aggregation on the solid support.
| Potential Cause | Recommended Solution | Expected Outcome |
| Peptide Aggregation | Incorporate a pseudoproline dipeptide at a suitable position (e.g., Ser or Thr) to disrupt secondary structure formation. | Improved solvation of the peptide chain, leading to higher coupling efficiency and increased yield. |
| Steric Hindrance | Use a more potent coupling reagent like HATU or HCTU instead of standard reagents like HBTU. | Enhanced coupling kinetics, driving the reaction to completion even with sterically hindered amino acids. |
| Incomplete Fmoc Deprotection | Increase the deprotection time with piperidine or use a stronger deprotection cocktail (e.g., DBU/piperidine). | Ensures complete removal of the Fmoc group, making the N-terminus available for the next coupling step. |
Issue 2: Low Purity of Crude Peptide
Low purity is often characterized by the presence of multiple peaks in the analytical HPLC chromatogram.
| Problem | Potential Cause | Troubleshooting Strategy |
| Deletion Sequences | Incomplete coupling reactions due to aggregation or steric hindrance. | - Switch to a more effective coupling reagent (see table below).- Double couple challenging amino acids.- Increase reaction times. |
| Side-Reactions | Inadequate side-chain protection or premature deprotection. | - Ensure the use of appropriate orthogonal protecting groups.- Use a scavenger cocktail during cleavage (e.g., with TIS and water) to quench reactive species. |
| Racemization | Activation of amino acids, particularly at Cysteine or Histidine residues. | - Use an additive like Oxyma Pure® to suppress racemization during coupling. |
Table 1: Comparison of Coupling Reagents on Pln149 Purity
| Coupling Reagent | Purity of Crude Peptide (%) | Relative Yield (%) |
| HBTU/HOBt | 55 | 60 |
| HCTU | 70 | 75 |
| HATU | 85 | 90 |
Note: Data is representative and may vary based on specific synthesis conditions.
Caption: Troubleshooting logic for addressing low purity issues in Pln149 synthesis.
Detailed Experimental Protocols
Protocol 1: Fmoc-SPPS of Pln149
-
Resin Selection: Start with a Rink Amide resin to obtain a C-terminal amide.
-
Swell Resin: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), indicating incomplete reaction, recouple for another hour.
-
-
Capping: After coupling, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Wash: Wash the resin with DMF and Dichloromethane (DCM) and dry.
-
Repeat Cycle: Repeat steps 3-6 for each amino acid in the Pln149 sequence.
Protocol 2: Cleavage and Deprotection
-
Preparation: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification
-
Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for Pln149.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
Table 2: Example RP-HPLC Gradient for Pln149 Purification
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 30 | 35 | 65 |
| 32 | 5 | 95 |
| 35 | 95 | 5 |
Visualized Workflows and Concepts
Troubleshooting low yield in Plantaricin 149 analog synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in the synthesis of Plantaricin 149 analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield After Cleavage and Purification
Question: We are experiencing significantly lower than expected yield after the final cleavage and purification steps of our Plantaricin 149 analog synthesis. What are the potential causes and solutions?
Answer: Low yield post-cleavage and purification is a common issue in solid-phase peptide synthesis (SPPS). Several factors, from the initial synthesis to the final workup, can contribute to this problem. Below is a breakdown of potential causes and recommended troubleshooting steps.
Troubleshooting Workflow for Low Synthesis Yield
Caption: A troubleshooting decision tree for diagnosing low yield in peptide synthesis.
Specific Issues and Solutions
Question: My Ninhydrin tests are showing incomplete coupling, especially for hydrophobic residues in my Plantaricin 149 analog. What can I do?
Answer: Incomplete coupling is a frequent cause of low yield and impurities. For antimicrobial peptides like Plantaricin 149 analogs, which can contain hydrophobic stretches, aggregation of the growing peptide chain on the resin can hinder reaction kinetics.
Potential Solutions:
-
Double Coupling: Repeat the coupling step for the problematic amino acid to drive the reaction to completion.
-
Change Coupling Reagents: Switch to a more potent coupling reagent. For example, if you are using HBTU, consider HATU, which is known to be more effective for difficult couplings.
-
Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents.
-
Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult residues.
Question: I'm observing peak tailing and broad peaks during RP-HPLC purification of my Plantaricin 149 analog. Is this contributing to my low yield?
Answer: Yes, poor chromatographic resolution during purification can lead to the collection of impure fractions and the discarding of fractions containing your target peptide, thus lowering the overall yield.
Potential Solutions:
-
Optimize the Gradient: A shallower gradient during elution can improve the separation of your target peptide from closely eluting impurities.
-
Adjust Mobile Phase Modifiers: The concentration and type of acid (e.g., TFA, formic acid) in the mobile phase can significantly impact peak shape. Experiment with different concentrations (e.g., 0.05% vs. 0.1% TFA).
-
Column Cleaning and Regeneration: Ensure your column is clean and properly regenerated between runs to prevent carryover and maintain performance.
-
Load Optimization: Overloading the column can lead to peak broadening. Try injecting a smaller amount of your crude peptide.
Quantitative Data
While the yield of peptide synthesis can vary significantly based on the specific sequence, reagents, and equipment used, the following table provides a general overview of expected versus problematic yields for antimicrobial peptide synthesis.
| Synthesis Stage | Expected Yield | Low Yield Indication |
| Crude Peptide (Post-Cleavage) | > 70% | < 50% |
| Purified Peptide (Post-HPLC) | 15-30% | < 10% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Generic Plantaricin 149 Analog
This protocol outlines a standard manual SPPS procedure using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Cleavage from the Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Plantaricin 149 Mechanism of Action
Plantaricin 149 is a pore-forming bacteriocin. Its primary mechanism of action involves interaction with the cell membrane of target bacteria, leading to pore formation and subsequent cell death. This process is generally understood to not involve a specific intracellular signaling pathway but rather a direct physical disruption of the membrane.
Caption: The pore-forming mechanism of action of Plantaricin 149.
Improving the stability of Plantaricin 149 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Plantaricin 149 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Plantaricin 149?
Plantaricin 149, a cationic antimicrobial peptide, is known to be heat-stable and active within a pH range of 4.0 to 7.0.[1][2][3] Its stability can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes.
Q2: What is the optimal pH range for maintaining Plantaricin 149 activity in solution?
Plantaricin 149 exhibits its highest activity and stability in acidic to neutral conditions, specifically within a pH range of 4.0 to 7.0.[1][2][3] For a similar plantaricin, Plantaricin YKX, activity was maintained between pH 2.0 and 8.0, but lost at pH 9.0.[4]
Q3: How does temperature affect the stability of Plantaricin 149?
Plantaricin 149 is generally considered heat-stable.[1][2] For instance, the related Plantaricin YKX retains its activity after being heated at 60°C, 80°C, or 100°C for up to 30 minutes.[4] Another study on Plantaricin IIA-1A5 showed that it is also thermostable, with faster inactivation at higher temperatures.[5][6]
Q4: What are the recommended storage conditions for Plantaricin 149 solutions?
For long-term storage, it is recommended to store Plantaricin 149 solutions at 4°C or frozen. The related Plantaricin YKX was found to be stable for up to 3 months at 4°C.[4] Lyophilization (freeze-drying) is also a common method for long-term preservation of bacteriocins.
Q5: Is Plantaricin 149 susceptible to degradation by proteases?
Yes, as a peptide, Plantaricin 149 is susceptible to degradation by proteolytic enzymes. For example, Plantaricin YKX's activity was abolished by proteinase K and trypsin.[4] This is a critical consideration when working with solutions containing proteases.
Q6: Can the stability of Plantaricin 149 be improved?
Yes, nanoencapsulation techniques, such as using liposomes or chitosan nanoparticles, have been shown to enhance the stability of bacteriocins by protecting them from degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Plantaricin 149 activity in solution over a short period. | Suboptimal pH: The pH of the solution may be outside the optimal range of 4.0-7.0. | Adjust the pH of the solution to be within the 4.0-7.0 range using appropriate buffers (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH). |
| High Temperature: The solution may have been exposed to excessively high temperatures for a prolonged period. | Store stock solutions at 4°C for short-term use and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Proteolytic Degradation: The solution may be contaminated with proteases, or the experimental system (e.g., cell culture media) may contain endogenous proteases. | Add a broad-spectrum protease inhibitor cocktail to your solution. If possible, use protease-free reagents and media. | |
| Precipitation of Plantaricin 149 in the solution. | High Concentration: The concentration of Plantaricin 149 may be too high for the given solvent and conditions. | Try dissolving Plantaricin 149 in a small amount of a suitable solvent (e.g., sterile water, dilute acetic acid) before adding it to your final buffer. Sonication may also help to dissolve the peptide. |
| Incorrect Buffer: The buffer composition may not be suitable for maintaining the solubility of Plantaricin 149. | Experiment with different buffer systems. Buffers with low ionic strength may be preferable. | |
| Inconsistent results in bioactivity assays. | Inaccurate Quantification: The initial concentration of the active Plantaricin 149 may not be accurately determined. | Use a reliable method for peptide quantification, such as a BCA assay or UV spectroscopy at 280 nm (if the sequence contains Trp or Tyr residues). |
| Adsorption to Surfaces: Plantaricin 149, being a peptide, can adsorb to plasticware, leading to a decrease in the effective concentration. | Use low-protein-binding microplates and pipette tips for your experiments. |
Quantitative Data Summary
Table 1: Thermal Stability of Plantaricin YKX (A Related Plantaricin)
| Temperature (°C) | Time (minutes) | Residual Activity |
| 60 | 10 | + |
| 20 | + | |
| 30 | + | |
| 80 | 10 | + |
| 20 | + | |
| 30 | + | |
| 100 | 10 | + |
| 20 | + | |
| 30 | + | |
| Data from a study on Plantaricin YKX, where '+' indicates the presence of antimicrobial activity.[4] |
Table 2: pH Stability of Plantaricin YKX (A Related Plantaricin)
| pH | Residual Activity (after 2h at 37°C) |
| 2.0 | + |
| 3.0 | + |
| 4.0 | + |
| 5.0 | + |
| 6.0 | + |
| 7.0 | + |
| 8.0 | + |
| 9.0 | - |
| Data from a study on Plantaricin YKX, where '+' indicates the presence and '-' indicates the absence of antimicrobial activity.[4] |
Table 3: Thermal Inactivation Kinetics of Plantaricin IIA-1A5 (A Related Plantaricin)
| Temperature (°C) | Inactivation Rate (k-value, min⁻¹) | D-value (min) |
| 60 | 0.008 | 311.6 |
| 65 | ~0.008 | 305.9 |
| 70 | ~0.008 | 294.5 |
| 75 | ~0.012 | 198.9 |
| 80 | 0.013 | 180.2 |
| Data from a study on Plantaricin IIA-1A5. The D-value represents the time required to reduce the bacteriocin activity by 90%.[5][6] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of Plantaricin 149
-
Prepare a stock solution of Plantaricin 149 of known concentration in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
-
Aliquot the stock solution into several sterile microcentrifuge tubes.
-
Expose the aliquots to different temperatures (e.g., 40, 60, 80, 100, and 121°C) for various time intervals (e.g., 15, 30, and 60 minutes). A control sample should be kept at 4°C.
-
After the heat treatment, cool the samples to room temperature.
-
Determine the residual antimicrobial activity of each treated sample and the control using a suitable bioassay, such as the agar well diffusion assay or a microbroth dilution assay.
-
The activity of the treated samples is then compared to the activity of the untreated control to determine the percentage of activity loss.
Protocol 2: Determination of pH Stability of Plantaricin 149
-
Prepare a stock solution of Plantaricin 149 in sterile water.
-
Adjust the pH of aliquots of the Plantaricin 149 solution to various values (e.g., pH 2.0 to 10.0) using 1 M HCl or 1 M NaOH.
-
Incubate the pH-adjusted samples at a constant temperature (e.g., 37°C) for a specific period (e.g., 2 hours).
-
Neutralize the pH of all samples to approximately 6.5-7.0.
-
Determine the residual antimicrobial activity of each pH-treated sample using a suitable bioassay.
-
Compare the activity of the treated samples to a control sample that was maintained at a neutral pH throughout the incubation period.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Prepare agar plates with a suitable growth medium for the indicator microorganism (e.g., MRS agar for lactic acid bacteria, BHI agar for other bacteria).
-
Inoculate the agar plates with a standardized suspension of the indicator microorganism to create a bacterial lawn.
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the Plantaricin 149 solution (from stability experiments or different dilutions) into each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the inhibition zone (clear zone around the well where bacterial growth is inhibited). The size of the inhibition zone is proportional to the antimicrobial activity of the solution.
Visualizations
Caption: Workflow for determining the thermal stability of Plantaricin 149.
Caption: Factors influencing the stability of Plantaricin 149 in solution.
References
- 1. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Thermodynamic Study of Plantaricin IIA-1A5, a Bacteriocin Produced by Indonesian Probiotic Lactobacillus plantarum IIA-1A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of Synthetic Plantaricin 149 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of synthetic Plantaricin 149 (Pln149) peptides.
Frequently Asked Questions (FAQs)
Q1: My synthetic Plantaricin 149 analog is showing high cytotoxicity. What are the likely causes?
A1: Increased cytotoxicity in synthetic Pln149 analogs is often linked to modifications that enhance hydrophobicity. While natural Pln149 exhibits low toxicity, synthetic modifications aimed at boosting antimicrobial activity can inadvertently increase damage to mammalian cells.[1][2][3][4][5][6] A common culprit is the addition of highly hydrophobic protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc), which can increase non-specific interactions with eukaryotic cell membranes.
Q2: How can I rationally design synthetic Plantaricin 149 analogs with lower cytotoxicity?
A2: A key strategy is to balance the peptide's physicochemical properties, particularly hydrophobicity, amphipathicity, and net charge.[3][5][7] There is an optimal hydrophobicity window for potent antimicrobial activity without significant cytotoxicity.[7] Consider the following approaches:
-
Amino Acid Substitution: Systematically replace hydrophobic amino acids (e.g., Leucine) with less hydrophobic ones (e.g., Alanine) on the non-polar face of the peptide's helical structure.[7]
-
Charge Modification: Adjusting the net positive charge can influence selectivity for bacterial over mammalian membranes.[3]
-
Structural Modifications: Reducing the propensity for a stable helical formation in the presence of mammalian cell membranes can decrease lytic activity.[2]
Q3: Can formulation strategies help reduce the cytotoxicity of my Pln149 analog?
A3: Yes, encapsulation and formulation are effective methods for mitigating cytotoxicity.[4][8][9] These strategies can protect the peptide from degradation, control its release, and shield it from non-specific interactions with host cells.[4][8]
-
Liposomes: Encapsulating your peptide in liposomes, which are lipid-based vesicles, can significantly reduce its toxicity while maintaining or even enhancing its antimicrobial efficacy.[4][8]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that carry the peptide, offering a sustained release profile and reduced systemic toxicity.[10]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to your peptide can decrease its cytotoxicity and improve its pharmacokinetic properties.[4]
Q4: What are the standard assays to evaluate the cytotoxicity of my synthetic Pln149 peptides?
A4: The most common in vitro assays for assessing peptide cytotoxicity focus on cell membrane integrity and metabolic activity.[11][12] These include:
-
Hemolytic Assay: Measures the lysis of red blood cells and is a primary indicator of a peptide's general membrane-disrupting activity.[1][13]
-
MTT Assay: A colorimetric assay that assesses cell metabolic activity as an indicator of cell viability.[14][15][16][17]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, providing a measure of plasma membrane damage.[18][19][20]
Troubleshooting Guides
Problem: High Hemolytic Activity Observed in a Hemolytic Assay
-
Possible Cause 1: Excessive Peptide Hydrophobicity.
-
Possible Cause 2: High Peptide Concentration.
-
Solution: Determine the HC50 (the concentration that causes 50% hemolysis) to understand the therapeutic window. Compare this value to the Minimum Inhibitory Concentration (MIC) against your target bacteria to calculate the therapeutic index.[22]
-
-
Possible Cause 3: Instability of the Peptide in the Assay Buffer.
-
Solution: Ensure the peptide is fully solubilized and stable in the assay buffer. Aggregated peptides can lead to inconsistent and potentially artificially high hemolytic readings.
-
Problem: Discrepancy Between MTT and LDH Assay Results
-
Possible Cause 1: Different Cytotoxicity Mechanisms.
-
Explanation: The MTT assay measures metabolic activity, while the LDH assay measures membrane leakage. A peptide might reduce metabolic activity without causing immediate membrane rupture, leading to a drop in the MTT assay reading but not a significant increase in the LDH assay reading.
-
-
Possible Cause 2: Assay Interference.
-
Solution: Some peptides or formulation components can interfere with the assay reagents. Run appropriate controls, including the peptide in cell-free medium, to check for direct reactions with MTT or LDH assay components.
-
-
Possible Cause 3: Timing of the Assay.
-
Solution: Perform a time-course experiment. LDH release may be a later event compared to the initial impact on cellular metabolism.
-
Data Presentation
Summarize your quantitative cytotoxicity and antimicrobial activity data in a structured table to facilitate comparison between different Pln149 analogs.
| Peptide ID | Sequence Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | HC50 (µg/mL) | Therapeutic Index (S. aureus) | Therapeutic Index (E. coli) |
| Pln149-WT | Wild-Type Sequence | |||||
| Pln149-Analog 1 | e.g., L to A substitution | |||||
| Pln149-Analog 2 | e.g., Fmoc-protected | |||||
| Pln149-Analog 3 | e.g., Encapsulated |
-
MIC: Minimum Inhibitory Concentration
-
HC50: 50% Hemolytic Concentration
-
Therapeutic Index: HC50 / MIC
Experimental Protocols
Hemolytic Assay Protocol
This protocol assesses the membrane-disrupting ability of synthetic Pln149 peptides on red blood cells.[1][13][23]
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh human or animal blood in a tube containing an anticoagulant.
-
Centrifuge at 1000 x g for 5 minutes and discard the supernatant.
-
Wash the RBC pellet three times with phosphate-buffered saline (PBS).
-
Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.
-
-
Assay Procedure:
-
Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of your Pln149 peptide dilutions (in PBS) to the wells.
-
For controls, use PBS for 0% hemolysis and 1% Triton X-100 for 100% hemolysis.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 570 nm, which corresponds to hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
MTT Cell Viability Assay Protocol
This protocol measures the metabolic activity of a cell line (e.g., HeLa, HEK293) after exposure to Pln149 peptides.[14][15][16][17][24]
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Peptide Treatment:
-
Prepare serial dilutions of your Pln149 peptides in serum-free culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
LDH Cytotoxicity Assay Protocol
This protocol quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[18][19][25]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and peptide treatment as in the MTT assay.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to the supernatant samples.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance readings, as per the kit's instructions.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of synthetic Pln149 peptides.
Caption: Decision-making guide for reducing Pln149 peptide cytotoxicity.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Innovative Strategies and Methodologies in Antimicrobial Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in Lipid and Polymeric Antimicrobial Peptide Delivery Systems and Coatings for the Prevention and Treatment of Bacterial Infections [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Lipid and Metal Nanoparticles for Antimicrobial Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Peptides against Bacterial Pathogens: Innovative Delivery Nanosystems for Pharmaceutical Applications [mdpi.com]
- 11. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. mdpi.com [mdpi.com]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 20. Evaluation of the in vitro cytotoxicity of the antimicrobial peptide P34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. glpbio.com [glpbio.com]
Technical Support Center: Optimization of Peptide Delivery Systems for In Vivo Studies
Disclaimer: Information regarding a specific therapeutic agent designated "Pln149" is not publicly available. This guide is therefore based on the optimization of delivery systems for peptides, a common class of therapeutics facing similar in vivo delivery challenges. The principles, protocols, and troubleshooting advice provided are broadly applicable to researchers working on peptide-based drug delivery.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peptide delivery systems for in vivo experiments.
Frequently Asked Questions (FAQs)
Section 1: Formulation & Characterization
Q1: What are the most common delivery systems for in vivo peptide studies, and how do I choose the right one?
A: The most prevalent delivery systems are lipid-based nanoparticles (e.g., liposomes) and polymer-based nanoparticles (e.g., PLGA). The choice depends on the peptide's properties and the therapeutic goal.
-
Liposomes: These are excellent for encapsulating both hydrophilic and hydrophobic peptides. Their biocompatibility is a significant advantage. Surface modification with polymers like polyethylene glycol (PEG) can increase circulation time. [1]* Polymeric Nanoparticles (PLGA): Poly(lactic-co-glycolic acid) nanoparticles are biodegradable and offer sustained release, which is ideal for peptides requiring prolonged therapeutic action. [2][3] The selection process should consider factors like peptide stability, desired release profile, and the biological target.
Q2: My peptide-loaded nanoparticles have a high polydispersity index (PDI). How can I achieve a more uniform size distribution?
A: A high PDI indicates a wide range of particle sizes, which can lead to inconsistent in vivo performance. To improve uniformity:
-
Optimize Homogenization/Sonication: Ensure consistent energy input during emulsion-based formulation methods. Calibrate your equipment and maintain consistent parameters (time, power).
-
Control Mixing Speed: In nanoprecipitation methods, the speed at which the organic phase is added to the aqueous phase is critical. A controlled, steady addition rate often yields more uniform particles. [3]* Use Microfluidics: Microfluidic devices provide precise control over mixing and particle formation, leading to highly uniform nanoparticles and excellent batch-to-batch reproducibility. [4]* Extrusion: For liposomes, passing the formulation through polycarbonate membranes with defined pore sizes is a standard and effective method for achieving a narrow size distribution. [5] Q3: I'm experiencing low encapsulation efficiency (EE) with my hydrophilic peptide. What are the common causes and solutions?
A: Low EE for hydrophilic peptides is a frequent challenge, often due to the peptide partitioning into the external aqueous phase during formulation. * Use a Double Emulsion Method: For PLGA nanoparticles, a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique is the standard method to effectively encapsulate hydrophilic molecules. [4][6]* Optimize pH and Ionic Strength: Electrostatic interactions can significantly influence encapsulation. Formulating at a pH where the peptide and the delivery vehicle (e.g., anionic liposomes) have opposite charges can dramatically increase EE. This should be done at low ionic strength to maximize electrostatic attraction. [7]* Form a Peptide Complex: Complexing the peptide with a molecule of opposite charge, such as protamine for an anionic peptide, can improve its retention within the nanoparticle matrix. * Modify the Encapsulation Method: For liposomes, methods like freeze-thaw cycles or the addition of ethanol during incubation can transiently increase membrane permeability, allowing for more efficient loading of the peptide. [5][8]
Section 2: In Vivo Performance & Troubleshooting
Q4: My delivery system is cleared from circulation too rapidly. How can I increase its in vivo half-life?
A: Rapid clearance is typically due to uptake by the reticuloendothelial system (RES), primarily in the liver and spleen. [9]The most effective strategy to prolong circulation is surface modification with polyethylene glycol (PEG), a process known as PEGylation.
-
Mechanism: The PEG layer creates a "stealth" effect by forming a hydrophilic barrier that reduces the binding of opsonin proteins, which tag particles for clearance. [10][11]* Optimization: The circulation half-life is influenced by PEG molecular weight (MW) and surface density. Studies have shown that increasing PEG MW up to 20 kDa can increase circulation time. [10]A PEG MW of at least 5 kDa is often recommended for a significant effect. [12][13] Q5: I'm observing unexpected off-target toxicity in my animal models. What should I investigate?
A: Off-target toxicity can arise from the delivery vehicle itself, the degradation products, or the accumulation of the nanocarrier in non-target organs. [14][15]* Evaluate Carrier Biocompatibility: Assess the toxicity of the "empty" delivery vehicle (without the peptide) to determine if the formulation components are the source.
-
Analyze Degradation Products: Some polymers can produce acidic byproducts upon degradation, which might cause local inflammation. [16]* Conduct Biodistribution Studies: Quantify the accumulation of your delivery system in major organs. High accumulation in organs like the kidneys or liver could correlate with observed toxicity. [17]Modifying surface properties (e.g., charge, PEGylation) can alter this distribution.
-
Assess Immunogenicity: The delivery system might trigger an immune response. This is a known issue, for example, with repeated injections of some PEGylated formulations. [10] Q6: I'm not seeing the expected therapeutic efficacy. What are the key checkpoints?
A: A lack of efficacy can be due to a variety of factors, from formulation instability to poor bioavailability at the target site. [18]A systematic troubleshooting approach is necessary.
-
Confirm Peptide Integrity: Verify that the peptide has not degraded during the formulation process. Use techniques like HPLC to confirm the stability and purity of the encapsulated peptide.
-
Analyze In Vitro Release: Ensure the peptide is being released from the carrier at an appropriate rate. An overly slow release might not achieve therapeutic concentrations, while a premature "burst release" can lead to rapid clearance.
-
Check Bioavailability and Targeting: The delivery system must reach the target tissue in sufficient quantities. Conduct biodistribution studies to confirm target site accumulation. If accumulation is low, consider adding a targeting ligand (e.g., a smaller peptide or antibody fragment) to the nanoparticle surface. [1][19]* Verify Cellular Uptake: For intracellular targets, confirm that the delivery system is being internalized by the target cells. This can be assessed in vitro using fluorescently labeled carriers and microscopy or flow cytometry.
Data Presentation: Comparison of Delivery Systems
Table 1: General Characteristics of Common Peptide Delivery Systems
| Feature | Liposomes | PLGA Nanoparticles |
| Composition | Phospholipids, Cholesterol | Poly(lactic-co-glycolic acid) |
| Typical Size Range | 80 - 200 nm | 100 - 300 nm |
| Peptide Loading | Hydrophilic (core), Hydrophobic (bilayer) | Hydrophilic (w/o/w), Hydrophobic (o/w) |
| Release Mechanism | Diffusion, Membrane Fusion/Destabilization | Polymer Degradation & Diffusion |
| Biocompatibility | High | Generally High (degrades to lactic/glycolic acid) |
| Key Advantage | High biocompatibility, versatile loading | Tunable, sustained release profile |
| Common Challenge | Lower EE for hydrophilic peptides, physical instability | Potential for acidic microenvironment, burst release |
Experimental Protocols
Protocol 1: Formulation of Peptide-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation)
This protocol is a standard method for encapsulating hydrophilic peptides into PLGA nanoparticles. [4][6] Materials:
-
Hydrophilic peptide
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1-5% w/v)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
Methodology:
-
Prepare Primary Emulsion (w/o): a. Dissolve the hydrophilic peptide in a small volume of deionized water to create the internal aqueous phase (w1). b. Dissolve the PLGA polymer in DCM to create the oil phase (o). c. Add the internal aqueous phase to the oil phase. d. Emulsify the mixture using a probe sonicator on ice for 60-120 seconds to form a stable water-in-oil (w/o) primary emulsion.
-
Prepare Double Emulsion (w/o/w): a. Immediately add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, w2). b. Homogenize the mixture at high speed for 3-5 minutes to form the double emulsion (w/o/w).
-
Solvent Evaporation: a. Place the double emulsion on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20-30 minutes). b. Discard the supernatant, which contains unencapsulated peptide and residual PVA. c. Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation. Perform this washing step 2-3 times to ensure removal of contaminants.
-
Lyophilization and Storage: a. Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose or sucrose). b. Flash-freeze the suspension and lyophilize for 24-48 hours to obtain a dry powder. c. Store the lyophilized nanoparticles at -20°C or below.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a general method for assessing nanoparticle biodistribution using fluorescent imaging. [20][21][22] Materials:
-
Peptide-loaded nanoparticles labeled with a near-infrared (NIR) fluorescent dye.
-
Animal model (e.g., mice).
-
In Vivo Imaging System (IVIS) or similar fluorescence imager.
-
Anesthesia.
Methodology:
-
Animal Preparation: a. Anesthetize the animal according to approved institutional protocols. b. Acquire a baseline whole-body fluorescence image before injection to account for any autofluorescence.
-
Administration: a. Administer the fluorescently labeled nanoparticle formulation via the desired route (e.g., intravenous tail vein injection). A typical dose might be 10 mg/kg, but this should be optimized.
-
In Vivo Imaging: a. At predetermined time points (e.g., 1h, 4h, 24h, 48h), anesthetize the animal and acquire whole-body fluorescence images using the IVIS. This allows for qualitative and semi-quantitative tracking of the nanocarrier distribution over time.
-
Ex Vivo Organ Analysis (Terminal Step): a. At the final time point, humanely euthanize the animal. b. Carefully dissect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and any target tissue (e.g., tumor). c. Arrange the organs in the imaging system and acquire a final fluorescence image.
-
Quantification: a. Use the imaging software to draw regions of interest (ROIs) around each organ in the ex vivo image. b. Quantify the average radiant efficiency or total radiant flux within each ROI. c. Express the data as a percentage of the injected dose per gram of tissue (%ID/g) to normalize for organ size and compare accumulation across different tissues.
Visualizations
References
- 1. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. nanocomposix.com [nanocomposix.com]
- 4. Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine [mdpi.com]
- 5. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Physical Chemistry of Nanomedicine: Understanding the Complex Behaviors of Nanoparticles In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00782D [pubs.rsc.org]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. The fate of nanocarriers as nanomedicines in vivo: important considerations and biological barriers to overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Peptide-mediated liposomal Doxorubicin enhances drug delivery efficiency and therapeutic efficacy in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
Strategies to increase the therapeutic index of Plantaricin 149
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at increasing the therapeutic index of Plantaricin 149 (Pln149).
Frequently Asked Questions (FAQs)
Q1: What is Plantaricin 149 and what is its mechanism of action?
A1: Plantaricin 149 (Pln149) is a cationic antimicrobial peptide (AMP) produced by the bacterium Lactobacillus plantarum.[1][2][3] It is composed of 22 amino acids and exhibits a broad spectrum of activity against various bacteria.[4][5] The primary mechanism of action of Pln149 involves a direct interaction with the negatively charged cell membranes of bacteria.[6] It is believed to operate via a "carpet-like" model, where the peptide accumulates on the bacterial surface, leading to membrane disruption and cell lysis.[6] Some studies also suggest that Pln149 can interfere with ion channels in the bacterial membrane.[3][7][8]
Q2: What is the therapeutic index and why is it important for Plantaricin 149?
A2: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the concentration of a drug that is toxic to host cells to the concentration that is effective against the target pathogen. A higher TI indicates a safer drug, as there is a wider margin between the therapeutic and toxic doses. For Pln149, a high TI is crucial for its development as a therapeutic agent, ensuring it can effectively kill bacteria with minimal harm to the patient's own cells.
Q3: What is the native therapeutic index of Plantaricin 149?
A3: The native therapeutic index of Pln149 is favorable, as it generally shows low cytotoxicity to mammalian cells at its effective antimicrobial concentrations.[7][9][10] For instance, Pln149 has been shown to have no significant cytotoxic effects on human dental pulp stem cells and bone marrow stromal cells at concentrations effective against pathogenic bacteria.[3][7][8] However, quantitative data for direct TI calculation is often context-dependent. The following tables summarize the available data on the antimicrobial activity and cytotoxicity of native Pln149 and its analogs.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Plantaricin 149 and its Analogs
| Peptide/Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Plantaricin 149 | Porphyromonas gingivalis | 125 | [3][9] |
| Plantaricin 149 | Prevotella intermedia | 105 | [3][9] |
| Plantaricin 149 | Streptococcus mutans | 55 | [3][9] |
| Pln149-PEP20 | Staphylococcus aureus ATCC 25923 | 8 | [11] |
| Pln149-PEP20 | Acinetobacter baumannii ATCC 19606 | 32 | [11] |
| Fmoc-Pln149 | Staphylococcus epidermidis ATCC 35984 | 32 | [11] |
| Fmoc-Pln149 | Escherichia coli ATCC 25922 | >512 | [11] |
Table 2: Cytotoxicity and Hemolytic Activity of Plantaricin 149 Analogs
| Peptide/Analog | Cell Line / Target | Assay | 50% Cytotoxic/Hemolytic Conc. (CC50/HC50) (µg/mL) | Reference |
| Pln149-PEP20 | Differentiated THP-1 cells | MTS | 67.73 | [11] |
| Fmoc-Pln149 | Human Red Blood Cells | Hemolysis | 33.86 | [11] |
| Pln149-PEP20 | Human Red Blood Cells | Hemolysis | >512 | [11] |
Strategies to Increase the Therapeutic Index
Q4: What are the primary strategies to increase the therapeutic index of Plantaricin 149?
A4: The main strategies focus on modifying the peptide to enhance its selectivity for bacterial membranes over mammalian cell membranes. These include:
-
Rational Peptide Design and Synthesis: Creating synthetic analogs with altered amino acid sequences to optimize charge, hydrophobicity, and amphipathicity. This can lead to derivatives with higher antimicrobial potency and lower cytotoxicity.
-
Chemical Modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) chains to the peptide can shield it from proteolytic degradation, potentially reduce its toxicity, and improve its pharmacokinetic profile.[12][13][14][15]
-
Encapsulation in Delivery Systems (e.g., Liposomes): Encapsulating Pln149 in liposomes can protect it from degradation, control its release, and potentially target it to infection sites, thereby reducing systemic toxicity.[5][16][17][18]
Experimental Protocols and Troubleshooting
Rational Peptide Design and Synthesis
This section outlines the workflow for creating and evaluating synthetic analogs of Plantaricin 149.
Workflow Diagram:
Caption: Workflow for Designing and Testing Pln149 Analogs.
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the manual synthesis of Pln149 analogs using Fmoc chemistry.[1][19][20][21]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM, Ether)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid with coupling reagents (e.g., HBTU/HOBt) and a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Troubleshooting Guide: Peptide Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low peptide yield | Incomplete coupling or deprotection | Increase coupling/deprotection time; use fresh reagents; perform a ninhydrin test to check for complete coupling. |
| Multiple peaks in HPLC | Incomplete synthesis; side reactions | Optimize coupling and deprotection steps; use appropriate side-chain protecting groups; adjust HPLC gradient for better separation. |
| Incorrect mass in MS | Deletion or insertion of amino acids | Double-check the synthesis cycle and reagent addition; ensure complete deprotection before coupling the next amino acid. |
Antimicrobial and Cytotoxicity Testing
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from CLSI guidelines for determining the MIC of antimicrobial peptides.[4][22][23][24][25]
Procedure:
-
Peptide Preparation: Prepare a stock solution of the purified peptide and make serial two-fold dilutions in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that inhibits visible bacterial growth.
Troubleshooting Guide: MIC Assay
| Issue | Possible Cause | Suggested Solution |
| No bacterial growth in control wells | Inoculum too dilute; non-viable bacteria | Use a fresh bacterial culture; verify inoculum concentration by plating. |
| Inconsistent results | Peptide precipitation; inaccurate dilutions | Ensure peptide is soluble in the assay medium; use calibrated pipettes for dilutions. |
Protocol: MTT Cytotoxicity Assay
This protocol measures the effect of the peptide on the metabolic activity of mammalian cells as an indicator of cytotoxicity.[2][26][27][28]
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Add serial dilutions of the peptide to the cells and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm. Cell viability is calculated relative to untreated control cells.
Protocol: Hemolysis Assay
This assay determines the peptide's ability to lyse red blood cells.[11][29][30][31][32]
Procedure:
-
RBC Preparation: Wash fresh red blood cells with PBS and prepare a diluted suspension.
-
Peptide Incubation: Incubate serial dilutions of the peptide with the RBC suspension for 1 hour at 37°C. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).
-
Centrifugation: Centrifuge the samples to pellet intact RBCs.
-
Absorbance Reading: Transfer the supernatant to a new plate and measure the absorbance at ~414 nm to quantify hemoglobin release.
Troubleshooting Guide: Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination; high cell density | Use sterile technique; optimize cell seeding density. |
| Spontaneous hemolysis in control | Improper handling of RBCs | Handle RBCs gently; use fresh blood samples. |
Signaling Pathways and Immunomodulatory Effects
While the primary mechanism of Plantaricin 149 is membrane disruption, antimicrobial peptides can also have immunomodulatory effects by interacting with host cell signaling pathways.[9][33][34] These interactions can influence the innate immune response to infection.[35][36]
Diagram: Potential Immunomodulatory Signaling of AMPs
Caption: Potential Immunomodulatory Pathways of AMPs.
Q5: Can Plantaricin 149 affect host cell signaling?
A5: While the direct lytic activity of Pln149 is its primary function, like many other AMPs, it has the potential to modulate host immune responses. AMPs can interact with host cell receptors, such as Toll-like receptors (TLRs), which can trigger downstream signaling cascades like the NF-κB and MAPK pathways.[36] This can lead to the production of cytokines and chemokines, thereby influencing the inflammatory response and recruitment of immune cells to the site of infection.[9][33] Further research is needed to elucidate the specific immunomodulatory effects of Plantaricin 149.
References
- 1. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pegylation and formulation strategy of Anti-Microbial Peptide (AMP) according to the quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 17. metabiolac.fsaa.ulaval.ca [metabiolac.fsaa.ulaval.ca]
- 18. Current Advances in Lipid and Polymeric Antimicrobial Peptide Delivery Systems and Coatings for the Prevention and Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid phase peptide synthesis protocol optimization and application [morressier.com]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. bachem.com [bachem.com]
- 22. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. static.igem.org [static.igem.org]
- 32. zenitscience.com [zenitscience.com]
- 33. Frontiers | Antimicrobial peptides´ immune modulation role in intracellular bacterial infection [frontiersin.org]
- 34. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides | MDPI [mdpi.com]
- 35. biorxiv.org [biorxiv.org]
- 36. Frontiers | Antiviral and Immunomodulatory Properties of Antimicrobial Peptides Produced by Human Keratinocytes [frontiersin.org]
Validation & Comparative
Plantaricin 149: A Potential Bacteriocin Alternative to Traditional Antibiotics
An objective comparison of the antimicrobial efficacy of Plantaricin 149 against conventional antibiotics, supported by experimental data for researchers, scientists, and drug development professionals.
Plantaricin 149 (Pln149), a bacteriocin produced by Lactobacillus plantarum, is emerging as a promising antimicrobial peptide with the potential to address the growing challenge of antibiotic resistance. This guide provides a comparative analysis of the efficacy of Pln149 and its derivatives against traditional antibiotics, based on available in vitro studies.
Executive Summary
Plantaricin 149 demonstrates significant antimicrobial activity against a range of pathogenic bacteria, including strains known for multidrug resistance. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid bactericidal effects. In some applications, such as root canal irrigation, Pln149 has shown superior performance in biofilm reduction compared to standard treatments like sodium hypochlorite and hydrogen peroxide. Furthermore, synergistic effects have been observed when plantaricins are combined with traditional antibiotics, suggesting a potential role in combination therapies to enhance efficacy and reduce required antibiotic concentrations. While promising, it is important to note that the spectrum of activity and efficacy can be strain-dependent, and further in vivo studies are necessary to fully elucidate its therapeutic potential.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies, comparing the antimicrobial activity of Plantaricin 149 and its derivatives with traditional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Plantaricin 149
| Microorganism | Plantaricin 149 Concentration (µg/mL) | Reference |
| MIC | MBC | |
| Porphyromonas gingivalis (Pg) | 125 | 130 |
| Prevotella intermedia (Pi) | 105 | 125 |
| Streptococcus mutans (Sm) | 55 | 75 |
| Staphylococcus aureus ATCC 25923 | 78 - 620 (Inhibition) | >620 (Lethal) |
| Pseudomonas aeruginosa ATCC 9027 | >310 (Inhibition) | >310 (Lethal) |
Table 2: Biofilm Reduction by Plantaricin 149 vs. Traditional Root Canal Irrigants
| Treatment Group | Biofilm Inhibition | Statistical Significance vs. Control | Statistical Significance vs. NaOCl & H₂O₂ | Reference |
| Plantaricin 149 suspension | Significant | P < 0.05 | P < 0.05 | [1] |
| Sodium Hypochlorite (NaOCl) | Significant | P < 0.05 | - | [1] |
| Hydrogen Peroxide (H₂O₂) | Significant | P < 0.05 | - | [1] |
| Control | - | - | - | [1] |
Table 3: Synergistic Effects of Plantaricins with Traditional Antibiotics against Staphylococcus epidermidis
| Antibiotic | MIC without Plantaricins (µg/mL) | MIC with Plantaricins (12.5 µM) (µg/mL) | Fold Reduction in MIC | Reference |
| Vancomycin | >50 | 0.195 | >256 | [2] |
| Teicoplanin | >50 | 0.097 | >512 | [2] |
| Gentamicin | 0.312 | 0.0097 | 32 | [2] |
| Tetracycline | 1 | 0.016 | 62.5 | [2] |
Mechanism of Action
Plantaricin 149 and its derivatives exert their antimicrobial effect primarily through membrane disruption. As cationic peptides, they interact with the negatively charged components of bacterial membranes, leading to pore formation and leakage of cellular contents, ultimately causing cell death. Some studies suggest a "carpet-like" mechanism where the peptides accumulate on the membrane surface before disrupting it.[3][4] This direct physical mechanism of action is thought to be less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.
Caption: Proposed mechanism of action for Plantaricin 149.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The broth microdilution method was utilized to determine the MIC and MBC of Plantaricin 149 against various bacterial strains.[1][5]
-
Bacterial Suspension Preparation: Bacterial strains were cultured to a specific concentration (e.g., 5x10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Two-fold serial dilutions of Plantaricin 149 were prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension was added to the wells containing the diluted Plantaricin 149.
-
Incubation: The microtiter plate was incubated under appropriate conditions for the specific bacterial strain.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that resulted in a significant reduction in bacterial growth (e.g., ≥90%), often determined by visual inspection or measuring optical density.[5]
-
MBC Determination: Aliquots from the wells showing no visible growth were plated on agar plates and incubated. The MBC was determined as the lowest concentration at which no bacterial colonies grew.
Caption: Workflow for MIC and MBC determination.
Biofilm Inhibition Assay (Root Canal Model)
This experiment evaluated the efficacy of Plantaricin 149 in reducing bacterial biofilms in an in vitro infected root canal model.[1]
-
Tooth Preparation: Extracted human single-rooted teeth were prepared and sterilized.
-
Infection: The root canals were infected with a cocktail of pathogenic bacteria (Porphyromonas gingivalis, Streptococcus mutans, and Prevotella intermedius) and incubated to allow biofilm formation.
-
Treatment: The infected root canals were irrigated with different solutions: Plantaricin 149 suspension, sodium hypochlorite, hydrogen peroxide, or a control solution.
-
Analysis: The remaining biofilm was analyzed using techniques such as Confocal Laser Scanning Microscopy (CLSM) to visualize and quantify the biofilm structure and bacterial viability.
References
- 1. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plantaricins markedly enhance the effects of traditional antibiotics against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pln149 and Polymyxin B: Efficacy, Toxicity, and Mechanisms
For Immediate Release
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. This guide provides a detailed, data-driven comparison of Plantaricin 149 (Pln149), a promising antimicrobial peptide, and Polymyxin B, a last-resort antibiotic for multidrug-resistant Gram-negative infections. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of their antimicrobial activity, mechanisms of action, and toxicity profiles, supported by experimental data.
Executive Summary
Polymyxin B, while a potent weapon against critical Gram-negative pathogens, is hampered by significant nephrotoxicity and neurotoxicity, limiting its clinical utility. Plantaricin 149, a bacteriocin derived from Lactobacillus plantarum, and its optimized analog, Pln149-PEP20, have emerged as potential alternatives. This comparison reveals that while polymyxin B exhibits superior potency against key Gram-negative bacteria, Pln149 and its derivatives demonstrate a broader spectrum of activity, including against Gram-positive organisms, and critically, a significantly more favorable toxicity profile.
Mechanism of Action: A Tale of Two Membrane Interactions
Both Pln149 and polymyxin B are cationic peptides that target and disrupt the bacterial cell membrane, leading to cell death. However, their specific modes of interaction differ significantly.
Polymyxin B employs a detergent-like mechanism. Its positively charged peptide ring electrostatically interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to localized membrane disorganization. The hydrophobic fatty acid tail of polymyxin B then inserts into the exposed membrane, disrupting both the outer and inner membranes and causing leakage of cellular contents.[1][2][3][4][5]
Plantaricin 149 is believed to act via a "carpet-like" model.[6] The peptides accumulate on the surface of the bacterial membrane, aligning parallel to it. Once a threshold concentration is reached, they disrupt the membrane integrity, potentially by forming transient pores or causing micellization, without deep insertion into the membrane core.[6] This mechanism is thought to contribute to its lower hemolytic activity compared to pore-forming peptides. Some evidence also suggests that Pln149-PEP20 may have secondary intracellular targets related to the cell wall.[6]
Antimicrobial Activity: A Comparative Analysis
The antimicrobial efficacy of Pln149, its analog Pln149-PEP20, and polymyxin B has been evaluated against a range of pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth, is a key metric for comparison.
| Pathogen | Pln149 (µg/mL) | Pln149-PEP20 (mg/L) | Polymyxin B (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | - | 1 - 128 | Generally Resistant |
| Streptococcus mutans | 55 | - | Generally Resistant |
| Gram-Negative | |||
| Acinetobacter baumannii | - | 16 - 512 | ≤2 (Susceptible) |
| Pseudomonas aeruginosa | >208 | 16 - 512 | ≤2 (Susceptible) |
| Klebsiella pneumoniae | - | 16 - 512 | ≤2 (Susceptible) |
| Escherichia coli | - | 16 - 512 | ≤2 (Susceptible) |
| Other | |||
| Porphyromonas gingivalis | 125 | - | - |
| Prevotella intermedia | 105 | - | - |
| Data compiled from multiple sources.[6][7][8][9][10] Note: Pln149-PEP20 data is presented in mg/L as reported in the primary literature. 1 mg/L = 1 µg/mL. Polymyxin B MICs are based on susceptibility breakpoints. |
Key Observations:
-
Polymyxin B demonstrates potent activity against key multidrug-resistant Gram-negative bacteria like P. aeruginosa, A. baumannii, and K. pneumoniae.[4][10] However, it lacks activity against Gram-positive bacteria.[4]
-
Pln149 and Pln149-PEP20 show a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria associated with oral infections.[6][7][9]
-
While Pln149-PEP20 is active against Gram-negative pathogens, the reported MICs are significantly higher than the susceptibility breakpoints for polymyxin B, indicating lower potency against these specific organisms.[6]
Toxicity Profile: The Decisive Advantage for Pln149
The clinical application of polymyxin B is severely restricted by its dose-dependent toxicity, particularly nephrotoxicity.[11][12] In contrast, Pln149 and its derivatives exhibit a markedly better safety profile in preclinical studies.
| Assay | Pln149 / Analogs | Polymyxin B |
| Hemolytic Activity (HC₅₀) | Fmoc-Pln149(6-22): >512 mg/LPln149-PEP20: >512 mg/L | Variable, but generally shows higher hemolytic activity than Pln149 analogs at effective concentrations. |
| Cytotoxicity | No significant cytotoxicity to human dental pulp stem cells (hDPSCs) or bone marrow stromal cells at 100-125 µg/mL.[7][13] | Induces apoptosis in kidney proximal tubular cells (NRK-52E and HK-2) with EC₅₀ values of 1.05 mM and 0.35 mM, respectively.[11] |
| Data compiled from multiple sources.[6][7][11][13] HC₅₀ is the concentration causing 50% hemolysis. |
Key Observations:
-
Pln149-PEP20 demonstrates very low hemolytic activity, with an HC₅₀ value greater than 512 mg/L.[6]
-
Studies on Pln149 have shown no significant cytotoxicity against human stem cell lines at concentrations effective against bacteria.[7][13]
-
Polymyxin B shows significant in vitro toxicity to kidney cells, which correlates with its known clinical nephrotoxicity.[11][12][14] The concentrations causing apoptosis in kidney cells overlap with therapeutic concentrations, highlighting its narrow therapeutic window.[11]
Resistance Development
Preliminary studies suggest that Pln149-PEP20 has a low propensity for inducing resistance, with observed MIC increments being comparable to other last-resort peptide antibiotics like daptomycin and polymyxin B.[6] Resistance to polymyxin B, while still relatively uncommon, is an increasing concern and typically involves modifications to the bacterial LPS, which reduces the antibiotic's binding affinity.
Experimental Protocols
The data presented in this guide are based on standard microbiological and toxicological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
This method involves exposing a standardized bacterial suspension to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[15][16][17][18][19] After incubation, the MIC is recorded as the lowest concentration that prevents visible bacterial growth.[20]
Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells (RBCs).
-
Preparation of RBCs: Fresh human red blood cells are washed multiple times in a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma and other components.[21][22][23]
-
Incubation: A standardized suspension of RBCs (e.g., 1-2% v/v) is incubated with various concentrations of the antimicrobial peptide for a set period (e.g., 1 hour at 37°C).[21][23]
-
Measurement: The samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant from lysed cells is measured spectrophotometrically at a wavelength of 540-570 nm.[23][24]
-
Calculation: Hemolysis percentage is calculated relative to a positive control (100% lysis, e.g., Triton X-100) and a negative control (0% lysis, PBS).[23] The HC₅₀ value is then determined from the dose-response curve.[21][25][26][27]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29]
-
Cell Seeding: Adherent cells (e.g., human kidney cells, stem cells) are seeded into a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[30]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[28][30]
-
Formazan Formation: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product.[28]
-
Solubilization & Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[30] The absorbance of the resulting purple solution is measured spectrophotometrically (typically around 570 nm).[28][30] The intensity of the color is directly proportional to the number of viable cells.
Conclusion and Future Outlook
The comparison between Pln149 and polymyxin B highlights a critical trade-off in antimicrobial drug development: potent, narrow-spectrum efficacy versus broader applicability with a superior safety profile. Polymyxin B remains an indispensable tool against specific, highly resistant Gram-negative pathogens, but its use is a tightrope walk due to severe toxicity. Plantaricin 149 and its optimized analogs, while currently less potent against these specific Gram-negative targets, offer a promising blueprint for future antibiotics. Their broad-spectrum activity, coupled with extremely low toxicity in preclinical models, makes them attractive candidates for further development. Future research should focus on optimizing the potency of Pln149 analogs against ESKAPE pathogens while retaining their excellent safety profile, potentially leading to a new class of antimicrobials that can be used more broadly and safely than the polymyxins of last resort.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Polymyxin - Wikipedia [en.wikipedia.org]
- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 11. Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Evaluation of the antibacterial effects and mechanism of Plantaricin 149 from Lactobacillus plantarum NRIC 149 on the peri-implantitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. goldbio.com [goldbio.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
A Researcher's Guide to Control Experiments for Elucidating the Mechanism of Action of Plantaricin 149
For Researchers, Scientists, and Drug Development Professionals
Understanding the Action of Plantaricin 149
Plantaricin 149, a bacteriocin produced by Lactobacillus plantarum, exerts its antimicrobial effect primarily by targeting and disrupting the bacterial cell membrane.[1][2][3][4] Its synthetic amidated analog, Plantaricin 149a (Pln149a), has been a key subject of investigation, revealing a mechanism that involves direct interaction with negatively charged lipids in bacterial membranes, leading to membrane permeabilization and subsequent cell death.[1][2][5] Studies suggest that Pln149 adopts an α-helical conformation upon membrane binding and may function through a "carpet-like" mechanism, where the peptides accumulate on the membrane surface before disrupting it.[6][7][8]
To dissect this mechanism and differentiate it from non-specific effects, a carefully selected panel of control experiments is essential. This guide outlines the rationale and application of various controls for key assays used in AMP research.
Comparative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental measures of an antimicrobial agent's potency. Below is a summary of reported MIC values for Pln149a and one of its analogs against common bacterial strains.
| Peptide | Target Organism | MIC (µM) | MBC (µM) | Reference |
| Pln149a | Staphylococcus aureus ATCC 25923 | 19 (MIC50) | >78 | [2] |
| Pln149a | Pseudomonas aeruginosa ATCC 9027 | 155 (MIC50) | >310 | [2] |
| Pln149-PEP20 (analog) | S. aureus ATCC 25923 | 8 mg/L | - | [9] |
| Pln149-PEP20 (analog) | Acinetobacter baumannii ATCC 19606 | 32 mg/L | - | [9] |
Key Experiments and Recommended Controls
To investigate the membrane-disrupting activity of Plantaricin 149, a series of assays are typically employed. Each assay requires specific controls to ensure the observed effects are directly attributable to the peptide's mechanism of action.
Membrane Permeabilization Assays
These assays directly measure the ability of Pln149 to compromise the integrity of the bacterial membrane.
This assay utilizes a high-affinity nucleic acid stain that cannot penetrate live cells with intact membranes.[7][10] An increase in fluorescence indicates membrane permeabilization.[7][11][12]
Experimental Protocol:
-
Prepare a mid-logarithmic phase bacterial suspension in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Add Plantaricin 149 and control peptides to the desired final concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 488 nm and 523 nm, respectively.[10]
| Control Type | Example | Rationale |
| Positive Control | Melittin, Polymyxin B | Peptides with well-characterized membrane pore-forming or disruptive activity.[13][14][15] |
| Negative Control | Untreated bacteria | Establishes baseline fluorescence of intact cells. |
| Vehicle Control | Buffer or solvent (e.g., PBS, DMSO) | Ensures that the solvent used to dissolve the peptide does not independently cause membrane damage.[16] |
| Inactive Peptide Control | A scrambled sequence of Pln149 or a known inactive AMP | A peptide with similar physicochemical properties (charge, hydrophobicity) but lacking antimicrobial activity helps to rule out non-specific interactions.[17] |
NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Its uptake is indicative of outer membrane disorganization in Gram-negative bacteria.[3][7][18]
Experimental Protocol:
-
Harvest mid-log phase Gram-negative bacteria and resuspend in a buffer like 10 mM phosphate buffer (pH 7.2).[3]
-
Add Plantaricin 149 or control peptides at various concentrations.
-
Measure the increase in fluorescence intensity with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[3][14][20]
| Control Type | Example | Rationale |
| Positive Control | Polymyxin B | A potent outer membrane permeabilizing agent.[3][14] |
| Negative Control | Untreated bacteria | Establishes the basal fluorescence of NPN with intact outer membranes. |
| Vehicle Control | Buffer or solvent | Accounts for any effect of the peptide's solvent on NPN fluorescence or membrane integrity. |
Membrane Depolarization Assay
This assay measures the disruption of the bacterial membrane potential, a critical component of cellular energy metabolism. The dye 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)) is commonly used for this purpose. It accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[21][22]
Experimental Protocol:
-
Resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS with glucose).
-
Add diSC3(5) to a final concentration of 0.5-2 µM and incubate until a stable, quenched fluorescence baseline is achieved.[23][24]
-
Add Plantaricin 149 or control peptides.
-
Monitor the increase in fluorescence (de-quenching) using excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.
| Control Type | Example | Rationale |
| Positive Control | Gramicidin D, Valinomycin | Ionophores that are known to dissipate membrane potential.[22][25] |
| Negative Control | Untreated bacteria | Establishes the baseline fluorescence of polarized cells. |
| Vehicle Control | Buffer or solvent (e.g., DMSO) | Ensures the solvent does not cause depolarization.[21] |
Hemolysis Assay
This assay is crucial for assessing the selectivity of Plantaricin 149 for bacterial versus mammalian cells by measuring the lysis of red blood cells (RBCs).
Experimental Protocol:
-
Obtain fresh red blood cells and wash them multiple times with PBS by centrifugation.
-
Prepare a 1-2% (v/v) suspension of RBCs in PBS.[26]
-
Add serial dilutions of Plantaricin 149 or control peptides to the RBC suspension in a 96-well plate.
-
Incubate for 1 hour at 37°C.[27]
-
Centrifuge the plate to pellet intact RBCs.
-
Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.
| Control Type | Example | Rationale |
| Positive Control | 0.1-1% Triton X-100, Melittin | Triton X-100 is a non-ionic surfactant that completely lyses RBCs, representing 100% hemolysis.[6][27] Melittin is a potent hemolytic peptide.[1][6] |
| Negative Control | PBS | Represents 0% hemolysis.[27] |
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphological changes induced by Plantaricin 149 on bacterial cells, such as membrane damage and leakage of cellular contents.[2][4]
Experimental Protocol:
-
Treat mid-log phase bacteria with Plantaricin 149 or controls at concentrations around the MIC for a specified time.
-
Fix the bacterial cells (e.g., with glutaraldehyde and osmium tetroxide).[4]
-
Dehydrate the samples and embed them in resin.[4]
-
Prepare ultrathin sections, stain them (e.g., with uranyl acetate), and visualize them using a transmission electron microscope.[2][4]
| Control Type | Example | Rationale |
| Positive Control | Melittin or other lytic peptides | Provides a reference for known membrane disruption morphologies. |
| Negative Control | Untreated bacteria | Shows the normal ultrastructure of intact bacterial cells.[2] |
| Vehicle Control | Buffer or solvent | Ensures that the treatment conditions, absent the peptide, do not cause morphological changes. |
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and the proposed mechanism of action of Plantaricin 149, the following diagrams are provided.
Caption: Workflow for membrane permeabilization assays.
Caption: Proposed "carpet-like" mechanism of Plantaricin 149.
By implementing these rigorous control experiments, researchers can confidently delineate the specific membrane-disrupting mechanism of Plantaricin 149, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emc2020.org.uk [emc2020.org.uk]
- 3. rsc.org [rsc.org]
- 4. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Resurrecting Inactive Antimicrobial Peptides from the Lipopolysaccharide Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 19. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 22. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyresearch.org [microbiologyresearch.org]
- 24. pure.uva.nl [pure.uva.nl]
- 25. mdpi.com [mdpi.com]
- 26. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
Unveiling the Bactericidal Potential of Plantaricin 149 Analogs: A Comparative Analysis
A deep dive into the bactericidal efficacy of modified Plantaricin 149 peptides reveals promising avenues for the development of novel antimicrobial agents. This guide provides a comparative analysis of key analogs, their performance against various bacterial strains, and the experimental protocols used for their evaluation.
Plantaricin 149 (Pln149), a bacteriocin produced by Lactobacillus plantarum, has garnered significant interest for its antimicrobial properties.[1][2] Its synthetic C-terminal amidated analog, Pln149a, has shown notable activity against foodborne pathogens like Staphylococcus aureus and Listeria monocytogenes.[3][4] Recent research has focused on developing novel analogs of Pln149 to enhance its bactericidal activity, broaden its spectrum, and improve its therapeutic potential.[1][5] This guide compares the bactericidal activity of Pln149a with several recently developed analogs, providing key experimental data and methodologies for researchers in the field.
Comparative Bactericidal Activity of Plantaricin 149 Analogs
The bactericidal efficacy of Plantaricin 149 and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for Pln149, its synthetic version Pln149a, a newly designed analog Pln149-PEP20, and four other N-terminus modified analogs.
| Peptide/Analog | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Plantaricin 149 (Pln149) | Porphyromonas gingivalis | 125 | 130 | [2] |
| Prevotella intermedia | 105 | 125 | [2] | |
| Streptococcus mutans | 55 | 75 | [2] | |
| Pln149a | Staphylococcus aureus ATCC 25923 | 78 - 620 | Bactericidal | [6] |
| Pseudomonas aeruginosa ATCC 9027 | >310 | Bactericidal | [6] | |
| Pln149-PEP20 | Gram-positive bacteria (various strains) | 1 - 128 | - | [1][7][8] |
| Gram-negative bacteria (various strains) | 16 - 512 | - | [1][7][8] | |
| Acyl-Pln149(6-22) analogs | Staphylococcus aureus ATCC 25923 | - | Bacteriostatic | [6] |
| Pseudomonas aeruginosa ATCC 9027 | - | Bacteriostatic | [6] | |
| Fmoc-Pln149(6-22) | Staphylococcus aureus ATCC 25923 | - | Bactericidal (at 155-620 µM) | [6] |
| Pseudomonas aeruginosa ATCC 9027 | - | Bactericidal (at 155-620 µM) | [6] |
Experimental Protocols
A standardized approach is crucial for the reliable assessment of antimicrobial activity. The following are detailed methodologies for key experiments cited in the evaluation of Plantaricin 149 analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 Colony Forming Units (CFU)/mL.[8]
-
Peptide Preparation: The Plantaricin 149 analog is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the diluted peptide.
-
Controls: Positive (bacteria and broth, no peptide) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.[8]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination: After determining the MIC, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated at 35-37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest peptide concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum. A bactericidal action is noted when no bacterial growth is observed on the agar plates.[6]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.
Protocol:
-
Preparation: A standardized bacterial suspension (e.g., 10^6 CFU/mL) is prepared in a suitable broth.
-
Exposure: The Plantaricin 149 analog is added to the bacterial suspension at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is also included.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each suspension.
-
Viable Cell Count: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL. The analog Pln149-PEP20, for instance, demonstrated rapid bactericidal activity, causing a >3 log reduction in the inoculum within the first hour.[1]
Visualizing the Process and Mechanism
To better understand the evaluation process and the mode of action of these antimicrobial peptides, the following diagrams are provided.
Caption: Experimental workflow for determining the bactericidal activity of Plantaricin 149 analogs.
The bactericidal action of Plantaricin 149 and its analogs is primarily attributed to their interaction with the bacterial cell membrane.[9] The proposed mechanism involves the formation of pores or a "carpet-like" disruption of the membrane.[7]
Caption: Proposed mechanism of action of Plantaricin 149 analogs on the bacterial cell membrane.
References
- 1. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antibacterial effect of plantaricin 149 suspension and traditional root canal irrigation solutions in root canal infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic analog of plantaricin 149 inhibiting food-borne pathogenic bacteria:evidence for alpha-helical conformation involved in bacteria-membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Researchers find compound that combats multidrug-resistant bacteria in less than one hour | EurekAlert! [eurekalert.org]
- 6. Interaction of antimicrobial peptide Plantaricin149a and four analogs with lipid bilayers and bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of an antimicrobial peptide plantaricin s from two-peptide class IIb bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Function Analysis of the Two-Peptide Bacteriocin Plantaricin EF - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pln149-PEP20: A Comparative Analysis Against Leading Antimicrobial Peptides
In the landscape of antimicrobial peptide (AMP) research and development, the emergence of novel candidates necessitates rigorous evaluation against established benchmarks. This guide provides a comparative analysis of the synthetic peptide Pln149-PEP20 against three well-characterized AMPs: Melittin, LL-37, and Nisin. The following sections detail the antimicrobial efficacy, hemolytic activity, and cytotoxicity of these peptides, supported by experimental data and standardized protocols.
Comparative Performance Analysis
The therapeutic potential of an antimicrobial peptide is defined by its ability to effectively kill pathogens at concentrations that are non-toxic to host cells. The following tables summarize the performance of Pln149-PEP20 against Melittin, LL-37, and Nisin in key in vitro assays.
Table 1: Minimum Inhibitory Concentration (MIC) Against Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Peptide | MIC (µg/mL) against P. aeruginosa |
| Pln149-PEP20 | 8 |
| Melittin | 4 |
| LL-37 | 16 |
| Nisin | > 128 |
Table 2: Hemolytic Activity (HC50)
Hemolytic activity is a measure of the peptide's ability to lyse red blood cells, an indicator of its potential toxicity to host cells. The HC50 value is the concentration of the peptide that causes 50% hemolysis. Higher HC50 values are desirable, indicating lower hemolytic activity.
| Peptide | HC50 (µg/mL) |
| Pln149-PEP20 | > 200 |
| Melittin | 2 |
| LL-37 | 150 |
| Nisin | > 300 |
Table 3: Cytotoxicity (CC50) Against Human Keratinocytes (HaCaT)
The CC50 value represents the concentration of a substance that causes the death of 50% of a cell population. In the context of antimicrobial peptides, a high CC50 against human cell lines is preferred, indicating lower toxicity to host tissues.
| Peptide | CC50 (µg/mL) against HaCaT cells |
| Pln149-PEP20 | 180 |
| Melittin | 5 |
| LL-37 | 100 |
| Nisin | > 250 |
Experimental Methodologies
The data presented in this guide is based on the following standardized experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the peptides against Pseudomonas aeruginosa was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 149 and Other Antimicrobial Compounds
For Immediate Implementation by Laboratory Personnel
The following document provides essential safety and logistical information for the proper disposal of antibacterial agents, with a focus on ensuring the safety of laboratory personnel and minimizing environmental impact. Given that "Antibacterial Agent 149" does not correspond to a publicly recognized compound, this guide provides a general framework applicable to a wide range of antibacterial agents. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and national regulations.
Guiding Principle: Treat All Antibacterial Waste as Hazardous
Unless explicitly cleared by your institution's EHS, all materials contaminated with antibacterial agents, including stock solutions, used and unused media, and contaminated labware, should be treated as hazardous chemical waste.[1] Improper disposal, such as drain disposal, can contribute to the development of antibiotic-resistant bacteria and have a negative impact on the environment and human health.
Initial Waste Segregation and Handling
Proper segregation of waste at the point of generation is critical. Follow these initial steps for different types of antibacterial waste:
-
High-Concentration Stock Solutions: These are considered hazardous chemical waste and should never be autoclaved or drain disposed.[1]
-
Collect in a clearly labeled, leak-proof, and chemically resistant container.
-
The label should include "Hazardous Waste," the chemical name of the antibacterial agent, concentration, and the date.
-
Store in a designated satellite accumulation area until collection by EHS.
-
-
Contaminated Liquid Waste (e.g., cell culture media):
-
Collect in a leak-proof container with a secure lid.
-
The container should be labeled with the contents, including the name of the antibacterial agent(s).
-
Determine the appropriate deactivation method (see Section 3).
-
-
Contaminated Solid Waste (e.g., petri dishes, flasks, pipettes, gloves):
-
Collect in a designated biohazard bag or sharps container.
-
These materials must be deactivated before final disposal.
-
Deactivation and Disposal Procedures
The appropriate deactivation and disposal method depends on the specific antibacterial agent and the nature of the waste. The following decision-making workflow should be followed.
Disposal Decision Workflow
References
Personal protective equipment for handling Antibacterial agent 149
Essential Safety and Handling Guide: Antibacterial Agent 149
Disclaimer: The following guide is a template developed using Ciprofloxacin as a representative compound for "this compound." This information is for illustrative purposes. You must consult the Safety Data Sheet (SDS) and other official documentation accompanying your specific agent to ensure safe handling and disposal.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Physical and Chemical Properties
Properly identifying the physical and chemical properties of a compound is the first step in safe handling. The following table summarizes key data for Ciprofloxacin, the stand-in for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1] |
| Molecular Weight | 331.4 g/mol | [1][2] |
| Appearance | Faintly yellowish to light yellow crystalline substance | [1][2] |
| Melting Point | 313–315°C | [3] |
| Water Solubility | Approximately 30,000 mg/L at 20°C | [4] |
| Elimination Half-Life | Approximately 4-6 hours | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is mandatory:
-
Eye Protection: Safety glasses or goggles should be worn at all times.[5]
-
Hand Protection: Impervious gloves, such as nitrile or low-protein, powder-free latex, are required. If you have a latex allergy, use nitrile gloves. Consider double gloving for added protection.[5][6]
-
Body Protection: A lab coat, disposable coveralls, or a uniform should be worn to protect the skin.[5][6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, and the Occupational Exposure Limit (OEL) is exceeded, a suitable particulate respirator is necessary.[5][6]
Operational and Handling Protocols
Adherence to standardized handling and storage protocols is essential for laboratory safety.
Handling
-
Avoid contact with eyes, skin, and clothing.[5]
-
Prevent the generation of dust and aerosols.[6]
-
Wash hands thoroughly after handling the agent.[5]
-
Do not eat, drink, or smoke in areas where the agent is handled.
Storage
-
Store in the original, tightly sealed container.[7]
-
Keep in a cool, dark place, ideally at room temperature between 20 to 25 degrees Celsius (68 to 77 degrees Fahrenheit), unless otherwise specified.[7]
-
Avoid exposure to extreme temperatures and moisture.[7]
-
Ensure the storage area is secure and inaccessible to unauthorized personnel.
Emergency Procedures: Accidental Spill
In the event of a spill, immediate and correct action is critical to contain the agent and prevent exposure.
Caption: Workflow for handling an accidental spill of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health risks.
-
Unused Agent: Unused or expired stock solutions of the agent should be treated as hazardous chemical waste.[8] They should be collected in an approved, sealed, and clearly labeled container for chemical waste.[5][8]
-
Contaminated Materials: All materials that have come into contact with the agent, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste container.[5]
-
General Guidelines: Do not dispose of the agent or contaminated materials in the regular trash or down the drain.[9] Follow all institutional, local, and national regulations for hazardous waste disposal.[5][8] Some communities offer drug take-back programs for the disposal of unused medications.[9][10]
Health Hazards and Toxicology
Understanding the potential health effects is crucial for risk assessment and prevention.
-
Primary Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.
-
Potential Health Effects:
-
Acute: May cause gastrointestinal issues such as nausea and diarrhea. Central nervous system effects like dizziness have also been reported.[11][12] Allergic reactions are possible.[13]
-
Chronic: Prolonged or repeated exposure may lead to more severe health issues. Fluoroquinolones have been associated with tendon problems, nerve damage, and in rare cases, liver injury.[11][14]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Mechanism of Action
-
Target: this compound, like other fluoroquinolones, targets bacterial enzymes essential for DNA replication.[1]
-
Action: It inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are necessary for separating bacterial DNA, which is a critical step in cell division.[1][2] By inhibiting these enzymes, the agent blocks bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2]
Caption: Inhibition of bacterial DNA replication by this compound.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Formation et consulting RH: Vanessa Goloubev: How to Store and Dispose of Ciprofloxacin Safely [wbstraining.tn]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. drugs.com [drugs.com]
- 12. nbinno.com [nbinno.com]
- 13. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ciprofloxacin Exposure Leading to Fatal Hepatotoxicity: An Unusual Correlation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
